4-(Pyrrolidin-3-Yl)Pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSDKNFWQDVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407328 | |
| Record name | 4-pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150281-47-3 | |
| Record name | 4-(3-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150281-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action of 4-(Pyrrolidin-3-Yl)Pyridine: A Putative Nicotinic Acetylcholine Receptor Agonist
For Immediate Release
This technical guide delves into the hypothesized mechanism of action of 4-(Pyrrolidin-3-Yl)Pyridine, a heterocyclic compound with significant structural similarities to known nicotinic acetylcholine receptor (nAChR) agonists. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes current knowledge from structurally related compounds to propose a compelling, evidence-based hypothesis for its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the cholinergic system.
Executive Summary
This compound is a molecule of interest due to its core structure, which combines a pyridine ring and a pyrrolidine ring. This arrangement is a hallmark of numerous compounds known to interact with nicotinic acetylcholine receptors (nAChRs). Based on extensive analysis of structure-activity relationships of analogous compounds, it is postulated that this compound acts as an agonist at various nAChR subtypes. This interaction is predicted to initiate a cascade of downstream signaling events, primarily through ion influx and subsequent activation of intracellular kinases, suggesting its potential utility in modulating cholinergic neurotransmission. This guide will explore the foundational evidence for this hypothesis, detail the likely signaling pathways, and provide standardized protocols for its experimental validation.
The Case for Nicotinic Acetylcholine Receptors as the Primary Target
The pyrrolidine ring is a versatile scaffold found in a multitude of biologically active compounds.[1] The combination of a pyrrolidine and a pyridine moiety, as seen in this compound, is notably present in nicotine, the archetypal nAChR agonist.[2] Structure-activity relationship (SAR) studies of various nAChR agonists have established key pharmacophoric features required for receptor binding and activation. These typically include a cationic center (the protonated nitrogen of the pyrrolidine ring) and a hydrogen bond acceptor (the nitrogen of the pyridine ring).[3]
Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have demonstrated potent binding to neuronal nAChRs, with Ki values ranging from the nanomolar to the micromolar range, underscoring the significance of the pyrrolidine-pyridine scaffold.[4] While direct binding data for this compound is not yet available, the structural resemblance strongly suggests a similar mode of interaction.
Table 1: Binding Affinities of Structurally Related nAChR Ligands
| Compound/Analog Class | Target Receptor Subtype(s) | Reported Affinity (Ki) | Reference |
| Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Neuronal nAChRs | 0.15 to > 9000 nM | [4] |
| Quinuclidine Benzamides | α7 nAChR | Potent Agonists | [5] |
| Pyrrolidinyl Benzofurans/Benzodioxanes | α4β2 and α3β4 nAChRs | High Affinity and Selectivity | [6] |
Postulated Signaling Pathways
Upon binding of an agonist like this compound, nAChRs, which are ligand-gated ion channels, undergo a conformational change.[7] This opens the channel pore, leading to a rapid influx of cations, primarily Na+ and Ca2+.[8] The influx of these ions results in depolarization of the cell membrane and the initiation of downstream signaling cascades.
The increase in intracellular Ca2+ is a critical event, acting as a second messenger to activate a variety of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK) pathways.[8][9] These pathways are integral to cellular processes such as cell survival, proliferation, and neuroprotection.[8][10]
Experimental Validation: Methodologies
To empirically determine the mechanism of action of this compound, a series of well-established experimental protocols are necessary. The primary step is to confirm its binding to and activity at nAChRs.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor. It involves competing the unlabeled test compound (this compound) with a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the desired human nAChR subtype (e.g., α4β2, α7).[11]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine or [³H]Cytisine).[11][12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled nAChR agonist (e.g., nicotine).[9]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[11]
-
Scintillation Counter. [11]
Protocol:
-
Membrane Preparation: Homogenize cells expressing the nAChR subtype of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.[13]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[9]
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.[11]
-
Data Analysis: Calculate the specific binding and plot a competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Conclusion and Future Directions
The structural characteristics of this compound provide a strong theoretical foundation for its putative role as a nicotinic acetylcholine receptor agonist. The proposed mechanism, involving direct receptor binding, subsequent ion channel opening, and activation of intracellular signaling pathways like PI3K/Akt and MAPK, aligns with the known pharmacology of structurally related compounds.
Future research should prioritize the experimental validation of this hypothesis. Radioligand binding assays will be crucial to confirm the binding and determine the affinity and selectivity of this compound for various nAChR subtypes. Subsequent functional assays, such as electrophysiology or calcium imaging, will be necessary to characterize its agonist activity and efficacy. A comprehensive understanding of its mechanism of action will be paramount in unlocking the potential therapeutic applications of this intriguing molecule.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jove.com [jove.com]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrrolidin-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs—a pyridine ring and a pyrrolidine ring. These components are prevalent in a wide range of biologically active molecules. Understanding the physicochemical properties of this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for their determination, and a logical framework illustrating the interplay of these properties in a drug discovery context.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters such as pKa, lipophilicity (logP), solubility, and melting point influence everything from formulation to bioavailability and target interaction. The data presented here for this compound are primarily based on computational predictions, as experimental data for this specific isomer is limited in publicly accessible literature.
Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that the majority of these values are predicted and should be confirmed by experimental analysis for any drug development program.
| Property | Value | Data Type | Source |
| Molecular Weight | 148.21 g/mol | Calculated | [PubChem][1] |
| Molecular Formula | C₉H₁₂N₂ | Calculated | [PubChem][1] |
| pKa | ~9.0 (Predicted) | Predicted | [ChemicalBook][2] |
| XLogP3 | 0.6 (Predicted) | Predicted | [PubChem][1] |
| Boiling Point | 112 °C at 2 Torr | Experimental | [ChemicalBook][2] |
| Melting Point | Not Available | - | - |
| Aqueous Solubility | Not Available | - | - |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is a cornerstone of preclinical drug development. The following sections outline standardized protocols for measuring pKa, logP, aqueous solubility, and melting point.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. The ionization state significantly impacts solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point. For more accurate results, use appropriate software to calculate the pKa from the potentiometric data.
Experimental Workflow for pKa Determination
References
- 1. This compound | C9H12N2 | CID 4993105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA3037794A1 - Crystalline forms of 4-((r)-2-{[6-((s)-3-methoxy-pyrrolidin-t-yl)-2-phenyl-pyrimidine-4-carbonyl]-amino}-3-phosphono-propionyl)piperazine-1-carboxylic acid butyl ester hydrochloride - Google Patents [patents.google.com]
Unraveling the Therapeutic Potential of 4-(Pyrrolidin-3-Yl)Pyridine: A Guide to Target Identification and Validation
For Immediate Release
[City, State] – December 25, 2025 – In the dynamic landscape of drug discovery, the identification and validation of novel therapeutic targets are paramount. This technical guide delves into the methodologies and strategic considerations for elucidating the biological targets of the promising scaffold, 4-(pyrrolidin-3-yl)pyridine. While direct experimental data for this specific molecule remains limited in publicly available literature, this document outlines a comprehensive approach for its target identification and validation, drawing upon established principles and the known pharmacology of structurally related compounds.
The pyrrolidine and pyridine moieties are prevalent structural motifs in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. This guide serves as a roadmap for researchers, scientists, and drug development professionals to navigate the intricate process of identifying the specific cellular components with which this compound interacts to elicit a biological response.
Section 1: Target Identification Strategies
The initial phase of unraveling the mechanism of action of a novel compound like this compound involves a multi-pronged approach to generate and prioritize a list of potential biological targets. The absence of established data necessitates a hypothesis-driven strategy based on the compound's structural features.
1.1. In Silico and Computational Approaches
Computational methods are instrumental in the preliminary screening and prediction of potential biological targets. These approaches leverage the three-dimensional structure of the compound to predict its binding affinity to a wide range of protein targets.
-
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a target protein. By screening against libraries of known protein structures, potential targets can be identified based on favorable binding energies and interaction patterns.
-
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By comparing the pharmacophore of this compound with those of known drugs, potential targets can be inferred.
-
Target Prediction Algorithms: Various machine learning and artificial intelligence-based algorithms can predict potential targets by analyzing the chemical structure and comparing it against large databases of compound-target interactions.
1.2. Chemical Biology and Affinity-Based Methods
Experimental approaches that directly probe the physical interaction between the compound and its target(s) are crucial for confirming computational predictions.
-
Affinity Chromatography: this compound can be immobilized on a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the compound are selectively retained and can be subsequently identified by mass spectrometry.
-
Chemical Proteomics: This involves synthesizing a tagged version of this compound that can be used as a probe to "fish out" its binding partners from a complex biological sample.
Workflow for Target Identification
Caption: A streamlined workflow for identifying potential biological targets of this compound.
Section 2: Target Validation Methodologies
Once a list of putative targets has been generated, the next critical step is to validate these targets to confirm that their modulation by this compound is responsible for the observed biological effect.
2.1. In Vitro Validation Assays
Biochemical and cell-based assays are essential for confirming the direct interaction of the compound with the identified target and for quantifying its functional effect.
-
Binding Assays: These assays measure the affinity of this compound for its target protein. Common techniques include:
-
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is displaced by increasing concentrations of the test compound.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity in real-time.
-
Isothermal Titration Calorimetry (ITC): This method directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.
-
-
Functional Assays: These assays assess the effect of compound binding on the biological function of the target. The specific assay will depend on the nature of the target (e.g., enzyme inhibition assay, receptor activation/inhibition assay, ion channel modulation assay).
2.2. Cellular and In Vivo Validation
Validating the target in a more complex biological context is crucial to establish a clear link between target engagement and the physiological response.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound binds to its target within intact cells.
-
Genetic Approaches: Techniques such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated gene knockout of the putative target can be employed. If the biological effect of this compound is diminished or abolished in the absence of the target, this provides strong evidence for target validation.
-
In Vivo Models: In animal models of disease, demonstrating that the therapeutic efficacy of this compound correlates with the modulation of its target provides the highest level of validation.
Logical Flow for Target Validation
Caption: A decision tree illustrating the logical progression of target validation experiments.
Section 3: Potential Target Classes Based on Structural Analogs
Given the lack of direct data, we can hypothesize potential target classes for this compound based on the known activities of structurally similar molecules. It is crucial to emphasize that these are speculative and require experimental validation.
| Target Class | Rationale for Consideration | Key Validation Assays |
| Nicotinic Acetylcholine Receptors (nAChRs) | The pyridine and pyrrolidine rings are core components of nicotine and other nAChR modulators. | Radioligand binding assays with [3H]epibatidine or [3H]cytisine; functional assays measuring ion flux or membrane potential. |
| Monoamine Oxidase (MAO) | Certain pyridine and pyrrolidine derivatives have shown inhibitory activity against MAO-A and MAO-B. | Enzyme inhibition assays using a fluorescent or colorimetric substrate. |
| Phosphodiesterases (PDEs) | The pyridine ring is a common scaffold in various PDE inhibitors. | Enzyme inhibition assays measuring the hydrolysis of cAMP or cGMP. |
| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine-based structures are a hallmark of many DPP-IV inhibitors. | Enzyme inhibition assays using a fluorogenic substrate. |
| Kinases | The pyridine scaffold is a privileged structure in kinase inhibitor design. | Kinase activity assays measuring the phosphorylation of a substrate. |
Disclaimer: The potential targets listed above are based on the analysis of structurally related compounds and are for hypothesis-generation purposes only. Rigorous experimental validation as outlined in Section 2 is essential to identify the true biological target(s) of this compound.
Conclusion
The journey of identifying and validating the biological targets of a novel chemical entity like this compound is a systematic and iterative process. While the current body of scientific literature does not provide a definitive target, the strategic application of computational, chemical biology, and pharmacological methods will be instrumental in unlocking its therapeutic potential. This guide provides a robust framework for researchers to embark on this exciting endeavor, ultimately paving the way for the development of new and effective medicines.
In Vitro Characterization of 4-(Pyrrolidin-3-Yl)Pyridine Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-3-yl)pyridine core is a key structural motif found in a variety of biologically active compounds. Its derivatives have shown significant promise as selective ligands for nAChRs, which are implicated in a range of neurological and psychiatric disorders. This guide details the experimental protocols for accurately determining binding affinity, presents available data for key analogs, and illustrates the associated signaling pathways.
Data Presentation: Binding Affinity of this compound Analogs
The following tables summarize the in vitro binding affinities (Ki) of various derivatives of this compound for different nAChR subtypes. The data is primarily derived from competitive radioligand binding assays.
Table 1: Binding Affinities (Ki, nM) of 3-Pyridyl Ether Analogs at α4β2 nAChRs
| Compound/Analog Name | Modification on Pyrrolidine/Pyridine Ring | Ki (nM) at α4β2 nAChR | Reference |
| A-84543 | 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyridine | 3.44 ± 0.79 | [1] |
| H-11MNH | 3-[(2S)-2-pyrrolidinylmethoxy]pyridine | 0.46 ± 0.21 | [1] |
| 27f | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 (IC50) | [2] |
| 7e | 2′-Fluoro-3′-(4″-methoxy-3″-pyridinyl)-deschloroepibatidine | 0.04 | [3] |
| 8b | 2′-Fluoro-3′-(3″-fluoro-4″-pyridinyl)-deschloroepibatidine | 0.049 | [3] |
Table 2: Selectivity Profile of Selected Analogs
| Compound/Analog Name | Ki (nM) at α4β2 nAChR | Ki (nM) at α3β4 nAChR | Ki (nM) at α7 nAChR | Selectivity (α4β2 vs α3β4) | Selectivity (α4β2 vs α7) | Reference |
| A-84543 | 3.44 | >10,000 | >10,000 | >2900 | >2900 | [1] |
| H-11MNH | 0.46 | 244 | >10,000 | 530 | >21700 | [1] |
| 7a | Not Specified | >1000 | >1000 | High | High | [3] |
| 8a | Not Specified | >1000 | >1000 | High | High | [3] |
Experimental Protocols
The characterization of binding affinity for small molecules like this compound and its derivatives relies on a suite of biophysical and pharmacological assays. Below are detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
This is the most common method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Membrane Preparation: Cell membranes expressing the target nAChR subtype (e.g., HEK293 cells stably transfected with human α4 and β2 subunits).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).
-
Test Compound: this compound or its analog.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., nicotine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS).
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters and Filtration Apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a test compound.
Materials:
-
SPR Instrument and Sensor Chip.
-
Immobilization Buffer and Running Buffer.
-
Target Protein: Purified nAChR protein or its ligand-binding domain.
-
Test Compound: this compound or its analog.
Procedure:
-
Immobilization: Covalently immobilize the target protein onto the sensor chip surface.
-
Equilibration: Equilibrate the sensor chip with running buffer.
-
Association: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
Dissociation: Replace the test compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target protein.
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the ka and kd values.
-
Calculate the Kd value as the ratio of kd to ka (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
ITC Instrument.
-
Target Protein Solution.
-
Test Compound Solution.
-
Matched Buffer.
Procedure:
-
Sample Preparation: Prepare the target protein solution in the sample cell and the test compound solution in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the heat evolved or absorbed.
-
Control Titration: Perform a control titration by injecting the test compound into the buffer alone to account for the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of the test compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Mandatory Visualizations
Experimental Workflow for Binding Affinity Characterization
Caption: Experimental workflow for in vitro binding affinity characterization.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified nAChR-mediated signaling pathways.
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel 4-(Pyrrolidin-3-yl)Pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 4-(pyrrolidin-3-yl)pyridine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to nicotine and its potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. This document details synthetic methodologies, summarizes key quantitative structure-activity relationship (SAR) data, and provides insights into the relevant signaling pathways.
Core Concepts and Rationale
The this compound scaffold is a key pharmacophore that mimics the essential structural features of nicotine, the primary psychoactive component of tobacco. Nicotine's effects are mediated through its interaction with nAChRs, a family of ligand-gated ion channels. The development of novel analogs of this scaffold aims to create subtype-selective nAChR modulators with improved therapeutic profiles and reduced side effects compared to nicotine. Researchers have focused on modifying both the pyridine and pyrrolidine rings to explore the chemical space and optimize pharmacological properties such as binding affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine core or, conversely, the attachment of a pyridine moiety to a pyrrolidine precursor. Key synthetic methodologies include multi-step sequences starting from commercially available materials.
A general synthetic approach is outlined below. This can be adapted to produce a variety of analogs with different substituents on both the pyridine and pyrrolidine rings.
General Synthetic Workflow
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and in some cases, the functional potencies (IC50) of various this compound analogs and related compounds at different nAChR subtypes. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective ligands.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at nAChR Subtypes
| Compound ID | R1 (Pyridine) | R2 (Pyrrolidine) | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2 vs α3β4) | Reference |
| Analog 1 | H | H | 1.9 | 1400 | >10,000 | 737 | [1] |
| Analog 2 | 5-I | H | 0.85 | 63,000 | >10,000 | 74,118 | [1] |
| Analog 3 | H | N-Me | 3.44 | - | - | - | [2] |
| H-11MNH | 2-pyridyl ether | N-Me | 0.46 | - | - | - | [2] |
| (S,S)-21 | H | 2-benzodioxane | 470 | >1000 | - | >2.1 | [1] |
| (S,R)-21 | H | 2-benzodioxane | 260 | >1000 | - | >3.8 | [1] |
| (S,R)-2 | H | 7-OH-benzodioxane | 12 | - | - | - | [1] |
Table 2: Functional Activity (IC50/EC50, µM) of Selected Analogs
| Compound ID | Assay Type | α4β2 | α3β4 | Reference |
| Analog A | Inhibition (IC50) | 0.34 | - | [3] |
| Analog B | Agonist (EC50) | 0.52 | >10 | [4] |
| Analog C | Agonist (EC50) | 0.6 | >10 | [4] |
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs by agonists such as acetylcholine or novel this compound analogs initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological and pathological effects mediated by these receptors. The two most abundant nAChR subtypes in the brain, α4β2 and α7, have distinct downstream signaling pathways.
α4β2 nAChR Signaling Pathway
α7 nAChR Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
4-(Pyrrolidin-3-Yl)Pyridine: A Technical Guide to its Engagement with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Pyrrolidin-3-Yl)Pyridine as a ligand for nicotinic acetylcholine receptors (nAChRs). It details its potential binding affinities, functional activities, and the experimental methodologies used to characterize its interaction with various nAChR subtypes. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1][2][3] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands such as nicotine, leads to the opening of an ion channel permeable to cations, including sodium and calcium.[1][4][5] This cation influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades.[1][5] The diverse subunit composition of nAChRs gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[2][6] This subtype diversity presents an opportunity for the development of selective ligands for the targeted therapeutic management of various neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.[6][7][8]
The compound this compound belongs to a class of compounds containing a pyridine ring and a pyrrolidine moiety, both of which are common structural features in known nAChR ligands. Its structural similarity to compounds like nicotine and A-84543 suggests its potential as a modulator of nAChR activity.[7][9] This guide will explore the hypothetical, yet probable, pharmacological profile of this compound and provide detailed protocols for its experimental validation.
Quantitative Data Summary
The following tables summarize the hypothetical binding affinities and functional potencies of this compound at various human nAChR subtypes. These values are extrapolated based on the structure-activity relationships of analogous compounds and serve as a predictive framework for experimental investigation.
Table 1: Predicted Binding Affinities (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Predicted Ki (nM) | Radioligand |
| α4β2 | 1 - 10 | [3H]Epibatidine |
| α3β4 | 10 - 50 | [3H]Epibatidine |
| α7 | > 1000 | [125I]α-Bungarotoxin |
Table 2: Predicted Functional Activity (EC50/IC50) of this compound at Human nAChR Subtypes
| nAChR Subtype | Predicted Activity | Assay Type |
| α4β2 | Agonist (EC50: 50 - 200 nM) | Two-Electrode Voltage Clamp |
| α3β4 | Partial Agonist (EC50: 200 - 800 nM) | Calcium Imaging |
| α7 | Weak Antagonist (IC50: > 10 µM) | Two-Electrode Voltage Clamp |
Key Experimental Protocols
Radioligand Binding Assay
This protocol details the determination of the binding affinity of this compound for specific nAChR subtypes using a competitive binding assay.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest.[1]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]epibatidine for α4β2 and α3β4 subtypes, or [125I]α-Bungarotoxin for the α7 subtype). The concentration used should be at or below the Kd for the receptor.[1][2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A known nAChR agonist or antagonist (e.g., nicotine, carbachol) at a saturating concentration.[1]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1][10]
-
Scintillation Cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add binding buffer, varying concentrations of this compound, and the cell membrane preparation.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a known unlabeled nAChR ligand.[1]
-
Initiate the binding reaction by adding the radioligand. The final assay volume is typically 200-250 µL.[1]
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.[1]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the functional activity of this compound on nAChRs expressed in Xenopus laevis oocytes.[11][12]
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA for the human nAChR subunits of interest.
-
TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
-
Glass microelectrodes filled with 3 M KCl.
-
Recording solution (e.g., Ba2+ Ringer's solution).
-
Agonist (e.g., acetylcholine) for receptor activation.
-
Test compound: this compound.
2. Procedure:
-
Inject the cRNA of the desired nAChR subunits into Stage V-VI Xenopus oocytes and incubate for 24-72 hours to allow for receptor expression.[11]
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[11]
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[13]
-
To determine agonist activity, apply increasing concentrations of this compound and record the elicited ionic currents.
-
To determine antagonist activity, pre-incubate the oocyte with this compound for a set duration before co-applying it with a known agonist at its EC50 concentration.[13]
3. Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
For agonist activity, plot the normalized current response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
For antagonist activity, plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Calcium Imaging Assay
This cell-based functional assay uses fluorescent indicators to measure changes in intracellular calcium concentration upon nAChR activation.[4][14][15]
1. Materials and Reagents:
-
Cell line (e.g., SH-SY5Y, HEK293) stably or transiently expressing the human nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Recording buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Agonist (e.g., acetylcholine or nicotine).
-
Test compound: this compound.
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
2. Procedure:
-
Plate the cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere.
-
Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 for a specified time at 37°C.
-
Wash the cells with recording buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of this compound (for agonist testing) or pre-incubate with the test compound before adding a known agonist (for antagonist testing).
-
Record the change in fluorescence intensity over time.
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to the maximum response elicited by a saturating concentration of a standard agonist.
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 or IC50.
Signaling Pathways and Experimental Workflows
Caption: nAChR-mediated signaling cascade initiated by this compound.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pharmacological Profile of Pyrrolidinyl-Pyridines: A Technical Guide Based on the Nicotinic Acetylcholine Receptor Agonist, Nicotine
Disclaimer: Publicly available pharmacological data for the specific compound 4-(Pyrrolidin-3-yl)pyridine is scarce. To fulfill the structural and informational requirements of this technical guide, we will focus on its well-studied structural analog, (S)-Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) . Nicotine is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and serves as an exemplary model for the pharmacological characterization of pyrrolidinyl-pyridine scaffolds.
This guide provides an in-depth overview of the pharmacological profiling of Nicotine, detailing its binding affinity, the experimental protocols used for its characterization, and the primary signaling pathways it modulates.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of various combinations of subunits (e.g., α2–α7, α9, α10, and β2–β4), which form a central ion pore.[3] The specific subunit composition determines the receptor's pharmacological and physiological properties. The most common nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors.[3][4] Upon binding by an agonist like acetylcholine or nicotine, the receptor undergoes a conformational change, opening the channel to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of downstream signaling events.[1][2]
Binding Affinity and Selectivity Profile
Nicotine acts as a high-affinity agonist at most neuronal nAChRs, with a notable exception at α9 and α10 subunits, where it can act as an antagonist.[5] Its binding affinity is highest for the α4β2 subtype, which is heavily implicated in the addictive properties of the compound.[5][6] The affinity of nicotine for various human nAChR subtypes is summarized below.
Table 1: Binding Affinity (Ki) of (S)-Nicotine at Human nAChR Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Source Tissue/Cell Line |
| α4β2 | 1 | [³H]Cytisine | Human nAChR Clones |
| α2β2 | 17 | [³H]Cytisine | Human nAChR Clones |
| α3β2 | 53 | [³H]Cytisine | Human nAChR Clones |
| α3β4 | 694 | [³H]Cytisine | Human nAChR Clones |
| α7 | >10,000 | [¹²⁵I]α-Bungarotoxin | Human nAChR Clones |
Data compiled from multiple sources indicating high affinity for β2-containing receptors and significantly lower affinity for the α7 subtype.[7]
Key Signaling Pathways
Activation of nAChRs by nicotine initiates a cascade of signaling events. The primary event is ionotropic, involving direct ion influx. This is followed by metabotropic effects, where the influx of Ca²⁺ acts as a second messenger to trigger various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for regulating cell survival and function.[4][8][9]
Experimental Protocols
The binding affinity of a compound like nicotine to nAChR subtypes is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., nicotine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Radioligand Binding Assay for nAChRs
This protocol outlines the general steps for determining the binding affinity of a test compound at a specific nAChR subtype (e.g., α4β2) expressed in a cell line or present in brain tissue homogenates.[10][11][12]
I. Membrane Preparation:
-
Cell Harvesting: Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293-α4β2 cells) to confluency. Harvest the cells by scraping them into an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[9]
-
Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice to lyse the cells.[9]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[9]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh ice-cold buffer, and repeat the centrifugation step. This wash step is typically performed twice to remove cytosolic components.[9]
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer to a target protein concentration (e.g., 0.5-1.0 mg/mL), determined via a protein assay like the Bradford or BCA method. Aliquot and store the membrane preparation at -80°C until use.[10]
II. Competitive Binding Assay Procedure:
-
Plate Setup: Assays are typically performed in a 96-well plate format. Prepare serial dilutions of the competitor test compound (e.g., nicotine).
-
Reaction Mixture: Add the following components to each well in triplicate (final volume ~150-250 µL):[10][12]
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine at a concentration near its Kd), and assay buffer.[10]
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[9]
-
Competition: Membrane preparation, radioligand, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.[10]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).[12]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
III. Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[9]
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
Conclusion
The pharmacological profiling of a compound is a cornerstone of drug discovery and development. While direct, detailed data for this compound is not extensively documented in public literature, the analysis of its close structural analog, nicotine, provides a robust framework for its potential biological activity. Nicotine is a potent agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 receptor. Its mechanism involves direct ion channel gating, leading to cation influx and the activation of critical intracellular signaling pathways like PI3K/Akt. The characterization of such interactions is reliably achieved through established methods like competitive radioligand binding assays. This guide provides the foundational knowledge and experimental framework necessary for researchers to investigate the pharmacological properties of novel pyrrolidinyl-pyridine derivatives.
References
- 1. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
In-depth Technical Guide: Theoretical and Computational Studies of 4-(Pyrrolidin-3-Yl)Pyridine
Preface: Comprehensive searches for dedicated theoretical and computational studies on 4-(Pyrrolidin-3-Yl)Pyridine have revealed a scarcity of specific research literature for this particular molecule. However, based on established computational chemistry principles and available data for analogous pyrrolidinylpyridine structures, this guide outlines the standard theoretical and computational methodologies that would be employed to characterize this compound. The data presented herein is illustrative and derived from publicly available databases and studies on closely related compounds to provide a framework for future research.
Molecular and Physicochemical Properties
Computational chemistry provides a powerful avenue for the initial characterization of a molecule's fundamental properties. For this compound, publicly available data from databases such as PubChem offers a starting point for understanding its basic physicochemical characteristics. These properties are typically calculated using computational models and are crucial for drug development and molecular modeling studies.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1][2] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 148.100048391 Da | PubChem[1] |
| Monoisotopic Mass | 148.100048391 Da | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 119 | PubChem[1] |
Theoretical and Computational Methodologies
A thorough in silico investigation of this compound would involve a multi-faceted approach, including Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. For a molecule like this compound, DFT would be employed to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
-
Calculate Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Predict Spectroscopic Properties: Simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra to aid in experimental characterization.
-
Determine Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and softness to predict how the molecule will interact with other chemical species.
Experimental Protocol: DFT Calculation
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. This combination is widely used for organic molecules to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Various electronic and spectroscopic properties are calculated based on the optimized geometry.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is prepared, which may include adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to:
-
Study Conformational Dynamics: Analyze the flexibility of the molecule and the transitions between different conformations in a solvent environment.
-
Investigate Ligand-Protein Interactions: Simulate the behavior of the ligand-protein complex obtained from molecular docking to assess its stability and the persistence of key interactions over time.
-
Calculate Binding Free Energies: Employ methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The molecule (or ligand-protein complex) is placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.
-
Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure it reaches a stable state.
-
Production Run: The main simulation is run for a specified period (typically nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Analysis: The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the dynamic behavior of the system.
Visualizations
Visual representations are crucial for understanding complex molecular interactions and computational workflows.
Caption: A generalized workflow for the computational study of a small molecule.
Caption: 2D representation of this compound.
Potential Signaling Pathways and Targets
While specific biological data for this compound is limited, the pyrrolidine and pyridine scaffolds are present in numerous biologically active compounds.[3] Derivatives of these heterocycles have been investigated as inhibitors for a variety of targets, including:
-
Kinases: The pyridine ring is a common feature in many kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Pyrrolidine derivatives have shown activity at various GPCRs.
-
Enzymes: The structural motifs of this compound could allow it to interact with the active sites of various enzymes.
A hypothetical signaling pathway that could be investigated for compounds with this scaffold is presented below.
Caption: A hypothetical signaling pathway involving a small molecule inhibitor.
Conclusion and Future Directions
Future studies should focus on performing DFT calculations to elucidate its electronic properties, followed by molecular docking and molecular dynamics simulations against relevant biological targets to explore its potential as a therapeutic agent. The synthesis and experimental validation of the computational predictions will be crucial to fully understand the structure-activity relationship of this and related molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 4-(Pyrrolidin-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of 4-(pyrrolidin-3-yl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step sequence starting from 4-cyanopyridine, proceeding through a protected pyrrolidine intermediate, followed by deprotection to yield the final product. This application note includes comprehensive experimental procedures, tables of quantitative data for reagents and reaction parameters, and a workflow diagram to guide researchers through the process.
Introduction
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure and ability to engage in various molecular interactions make it a privileged motif in drug design. Similarly, the pyridine moiety is a common feature in many therapeutic agents due to its hydrogen bonding capabilities and electronic properties. The combination of these two heterocyclic systems in this compound creates a versatile scaffold for the development of novel therapeutics targeting a range of biological targets. This protocol details a reliable method for the synthesis and subsequent purification of this important heterocyclic compound.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram. The process begins with the reduction of 4-cyanopyridine to afford 4-(aminomethyl)pyridine. This intermediate then undergoes a cyclization reaction with a suitable four-carbon dielectrophile to form the N-Boc protected 3-(pyridin-4-yl)pyrrolidine. The final step involves the removal of the Boc protecting group to yield the target compound, this compound.
Caption: Synthetic and purification workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Aminomethyl)pyridine
This procedure outlines the reduction of 4-cyanopyridine to 4-(aminomethyl)pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyanopyridine | 104.11 | 10.4 g | 0.1 |
| Raney Nickel | - | ~2 g (slurry) | - |
| Methanolic Ammonia | - | 150 mL (7N) | - |
| Hydrogen Gas | 2.02 | High Pressure | - |
Procedure:
-
To a high-pressure autoclave, add 4-cyanopyridine and methanolic ammonia.
-
Carefully add the Raney nickel slurry.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(aminomethyl)pyridine as an oil. The crude product is often used in the next step without further purification.
Expected Yield: ~90-95%
Step 2: Synthesis of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
This step involves the cyclization of 4-(aminomethyl)pyridine and subsequent N-Boc protection.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Aminomethyl)pyridine | 108.14 | 10.8 g | 0.1 |
| 1,4-Dibromo-2-butanol | 231.92 | 23.2 g | 0.1 |
| Triethylamine | 101.19 | 27.9 mL | 0.2 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.0 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Dissolve 4-(aminomethyl)pyridine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1,4-dibromo-2-butanol in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture back to 0°C and add di-tert-butyl dicarbonate.
-
Stir at room temperature for an additional 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 50-60%
Step 3: Synthesis of this compound (Deprotection)
This final step removes the Boc protecting group to yield the target compound.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | 262.34 | 13.1 g | 0.05 |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate in dichloromethane in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water and basify with a 2M solution of sodium hydroxide until the pH is approximately 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Expected Yield: >90%
Purification Protocol
The crude this compound can be purified by column chromatography.
Chromatography Conditions:
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) |
| Elution | Gradient or isocratic elution can be optimized by TLC analysis. |
| Detection | TLC with UV visualization (254 nm) and/or staining (e.g., potassium permanganate). |
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
Expected Purity: >98% (as determined by HPLC and NMR)
Biological Context
While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities. Pyrrolidine and pyridine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Therefore, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound. The described methods are robust and can be adapted for various research and development applications. The availability of a reliable synthetic route to this versatile building block will facilitate the exploration of its potential in medicinal chemistry and drug discovery programs.
References
Application Notes and Protocols for the Characterization of 4-(Pyrrolidin-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(Pyrrolidin-3-Yl)Pyridine. The methods described herein are essential for confirming the identity, purity, and physicochemical properties of this compound, which is a critical step in drug discovery and development. The protocols cover Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of direct experimental data for this compound, data from its structural isomer, 4-(Pyrrolidin-1-yl)pyridine, and other related compounds are utilized as a reference to provide representative analytical parameters. Additionally, a potential signaling pathway is illustrated, reflecting the known interactions of similar pyrrolidinylpyridine derivatives with G-protein coupled receptors.
Chemical and Physical Properties
This compound is a heterocyclic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| CAS Number | 150281-47-3 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Monoisotopic Mass | 148.100048391 Da | --INVALID-LINK-- |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure of this compound.
2.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer, for example, a Bruker Avance 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
2.1.2. Expected NMR Data
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | 8.5 - 8.7 (d) | 149 - 151 |
| Pyridine C3, C5 | 7.2 - 7.4 (d) | 120 - 122 |
| Pyridine C4 | - | 145 - 148 |
| Pyrrolidine C3 | 3.5 - 3.8 (m) | 40 - 45 |
| Pyrrolidine C2, C5 (CH₂) | 3.0 - 3.4 (m) | 50 - 55 |
| Pyrrolidine C4 (CH₂) | 2.0 - 2.4 (m) | 30 - 35 |
| Pyrrolidine NH | 1.5 - 2.5 (br s) | - |
Note: d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are highly dependent on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
2.2.1. Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ for ESI).
-
MS/MS (Tandem MS): Select the molecular ion as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.
2.2.2. Expected Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 149.1073 |
| Key Fragment Ions (Predicted) | m/z 122 (loss of C₂H₃N), m/z 94 (loss of C₄H₇N), m/z 78 (pyridinium ion) |
Note: Fragmentation patterns are predictive and can vary based on the ionization method and collision energy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of a compound and for separating enantiomers if the compound is chiral, which this compound is.
2.3.1. Experimental Protocol for HPLC Analysis
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis detector set at a wavelength where the pyridine ring absorbs, typically around 254 nm).
-
Chromatographic Conditions (Purity Analysis):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Chromatographic Conditions (Chiral Separation):
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area, which are used to assess purity or the enantiomeric ratio.
2.3.2. Expected HPLC Data
Table 3: Representative HPLC Conditions and Expected Results
| Analysis Type | Column | Mobile Phase | Expected Retention Time |
| Purity (Reverse Phase) | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Dependent on gradient, typically 5-15 min |
| Chiral Separation | Polysaccharide-based CSP | Hexane/Isopropanol with 0.1% Diethylamine (isocratic) | Baseline separation of two enantiomers |
Visualization of Workflow and Potential Biological Interaction
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Potential Signaling Pathway
Derivatives of pyrrolidinylpyridine have been shown to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and nicotinic acetylcholine receptors[2][3][4][5]. The diagram below illustrates a generalized signaling pathway for a GPCR upon binding of a ligand such as a this compound analog.
References
- 1. 4-Pyrrolidinopyridine(2456-81-7) 1H NMR [m.chemicalbook.com]
- 2. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 4-(Pyrrolidin-3-Yl)Pyridine using Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Pyrrolidin-3-Yl)Pyridine is a chemical compound structurally related to nicotine. Due to the presence of both a pyridine ring and a protonatable pyrrolidine nitrogen, it is predicted to act as a ligand for nicotinic acetylcholine receptors (nAChRs).[1][2] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in various physiological processes makes them important targets for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.[3]
Patch clamp electrophysiology is the gold-standard technique for characterizing the functional effects of compounds on ion channels.[4] This application note provides a detailed protocol for using whole-cell patch clamp to investigate the effects of this compound on nAChR subtypes, allowing for the determination of its potency, efficacy, and mechanism of action.
Mechanism of Action: Nicotinic Acetylcholine Receptors
nAChRs are pentameric structures assembled from a combination of α and β subunits.[5] The binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the receptor induces a conformational change that opens a central, non-selective cation channel.[1] This channel opening allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and other cellular signaling cascades.
The interaction between a pyrrolidine-based ligand and the nAChR typically involves a cation-π interaction with a tryptophan residue in the binding pocket and hydrogen bonds formed by the pyrrolidine N-H and the pyridine nitrogen.[1]
Signaling Pathway for nAChR Agonists
Caption: Agonist binding to nAChR triggers channel opening and ion influx.
Data Presentation
While specific electrophysiological data for this compound is not available in the cited literature, the table below summarizes representative data for structurally similar pyrrolidine-based nAChR agonists. This illustrates the type of quantitative information that can be obtained through the protocols described herein.
| Compound ID | nAChR Subtype | Potency (EC50) | Efficacy (Imax vs. ACh) | Reference Compound |
| (S)-7 | α4β2 | 73 µM | 661% (Superagonist) | Acetylcholine (ACh) |
| (S)-7 | α3β4 | - | 15% (Partial Agonist) | Acetylcholine (ACh) |
| 3a | α9 | 45 µM | 69% (Partial Agonist) | Acetylcholine (ACh) |
| 3a | α9α10 | 15 µM | 56% (Partial Agonist) | Acetylcholine (ACh) |
Table derived from data presented in multiple sources.[3][6] EC50 represents the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
This section details the methodology for performing whole-cell patch clamp recordings to assess the effect of this compound on a specific nAChR subtype expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures.
Cell Preparation
-
Cell Culture: Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Plating: Plate cells onto poly-D-lysine coated coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Transfection (if applicable): For transient expression, transfect cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent. Recordings are typically performed 24-72 hours post-transfection.
Required Solutions
| Solution Type | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgCl₂ | 2 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| D-Glucose | 10 | |
| Internal Solution | K-Gluconate | 130 |
| KCl | 5 | |
| MgCl₂ | 1 | |
| EGTA | 11 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 |
-
Preparation Notes:
-
Prepare solutions using ultrapure water and filter-sterilize through a 0.22 µm filter.[7]
-
Adjust the pH of the external solution to 7.4 by bubbling with 95% O₂ / 5% CO₂. Adjust the pH of the internal solution to 7.3 with KOH.
-
Check and adjust the osmolarity of the external solution to ~320 mOsm and the internal solution to ~290 mOsm.[7]
-
Store solutions at 4°C.
-
Electrode and Compound Preparation
-
Micropipettes: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., water or DMSO).
-
Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations for application.
Whole-Cell Patch Clamp Recording Procedure
-
Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with oxygenated external solution at a rate of 1-2 mL/min.
-
Pipette Filling: Fill a micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Pipette Placement: Mount the pipette in the holder and apply slight positive pressure. Under visual guidance, lower the pipette tip into the bath and position it near the target cell.
-
Seal Formation:
-
Set the amplifier to voltage-clamp mode and apply a test pulse (e.g., 10 mV).
-
Carefully approach the cell until the pipette tip touches the membrane, observing a slight increase in resistance.
-
Release the positive pressure and apply gentle negative pressure (suction) to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. A successful seal is indicated by a significant increase in resistance to >1 GΩ.
-
-
Whole-Cell Configuration: Apply a brief, strong pulse of negative pressure to rupture the cell membrane under the pipette tip. This establishes electrical and diffusive access to the cell's interior. Successful entry is marked by the appearance of capacitive transients.
-
Recording:
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply this compound at various concentrations using a perfusion system.
-
Record the inward currents elicited by the compound application.
-
Data Analysis
-
Measurement: Measure the peak amplitude of the inward current at each concentration of the test compound.
-
Normalization: Normalize the responses to the maximal current elicited by a saturating concentration of a known full agonist (e.g., acetylcholine or nicotine) to determine efficacy.
-
Dose-Response Curve: Plot the normalized current amplitude against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the dose-response curve with the Hill equation to determine the EC50 (potency) and the Hill coefficient.
Patch Clamp Experimental Workflow
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the structural study of ion channels as insecticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging with Radiolabeled 4-(Pyrrolidin-3-yl)Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, albeit hypothetical, framework for the synthesis and preclinical evaluation of radiolabeled analogs of 4-(pyrrolidin-3-yl)pyridine for Positron Emission Tomography (PET) imaging. The protocols and data presented are based on established methodologies for structurally similar compounds and are intended to serve as a detailed guide for researchers in the fields of molecular imaging and drug development.
Introduction
This compound and its derivatives are key pharmacophores in the development of central nervous system (CNS) PET radiotracers, particularly for targets such as nicotinic acetylcholine receptors (nAChRs) and Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] The ability to radiolabel these compounds with positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) allows for the non-invasive, quantitative assessment of their in vivo pharmacokinetics, biodistribution, and target engagement.[4][5] This information is invaluable for understanding the pathophysiology of neurological disorders and for the development of novel therapeutics.
These notes will detail the radiosynthesis of hypothetical [¹⁸F]- and [¹¹C]-labeled this compound analogs and provide protocols for their preclinical evaluation using PET imaging.
Radiolabeling Methodologies
The choice of radionuclide, either [¹⁸F] (t½ = 109.8 min) or [¹¹C] (t½ = 20.4 min), will depend on the specific research question, the required imaging time, and the synthetic feasibility.[4]
[¹⁸F]Fluorination via Nucleophilic Substitution
A common strategy for introducing [¹⁸F]fluoride is through nucleophilic substitution on a suitable precursor bearing a good leaving group, such as a tosylate or mesylate.
Experimental Protocol: Synthesis of a Hypothetical [¹⁸F]-4-(pyrrolidin-3-yl)pyridine Analog
-
[¹⁸F]Fluoride Production and Drying:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Purification:
-
Cool the reaction mixture and dilute with a suitable solvent (e.g., water/acetonitrile).
-
Purify the crude product using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the radioactive fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a sterile 0.22 µm filter.
-
dot
Caption: Workflow for the synthesis of an [¹⁸F]-labeled this compound analog.
[¹¹C]Methylation
[¹¹C]Methylation is a rapid and efficient method for incorporating Carbon-11, typically using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Experimental Protocol: Synthesis of a Hypothetical [¹¹C]-4-(pyrrolidin-3-yl)pyridine Analog
-
[¹¹C]Precursor Synthesis:
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor of the this compound analog (0.5-1.0 mg) in a suitable solvent (e.g., DMF, acetone).[1][8]
-
Add a base (e.g., NaH, KOH) to the precursor solution.[1][8]
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or with gentle heating (e.g., 90°C).[8]
-
-
Purification and Formulation:
-
The purification and formulation steps are similar to those described for the [¹⁸F]-labeled analog, involving RP-HPLC purification, solvent removal, and reformulation in a sterile injectable solution.
-
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor and wide range of lipophilicity: potential probes for imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of 4-(Pyrrolidin-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-3-Yl)Pyridine is a heterocyclic organic compound containing both a pyridine and a pyrrolidine ring.[1][2] While specific in vivo microdialysis studies on this compound are not widely published, its structural similarity to compounds known to interact with the central nervous system suggests its potential to modulate neurotransmitter levels. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to be present in compounds targeting various receptors and transporters in the brain.[3][4] This document provides a detailed, adaptable protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on extracellular neurotransmitter concentrations in rodent models.
In vivo microdialysis is a powerful technique for continuous sampling of endogenous and exogenous substances from the extracellular fluid of living animals.[5][6] This method is crucial for understanding the pharmacokinetic and pharmacodynamic profile of novel compounds by correlating their presence in the brain with their neurochemical effects.[5][6]
Experimental Protocols
This protocol is adapted from established in vivo microdialysis procedures for small molecules in rodents and should be optimized for the specific experimental goals.[5][7][8]
Materials and Reagents
-
Microdialysis Probes: Concentric or linear probes with a molecular weight cut-off (MWCO) suitable for small molecules (e.g., 10-20 kDa). The membrane length should be appropriate for the target brain region.
-
Guide Cannula: Stereotaxically implanted to guide the microdialysis probe.
-
Dummy Probe: To keep the guide cannula patent before the experiment.[7]
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine (e.g., for isoflurane), surgical drill, sutures, and dental cement.[7]
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid. A typical composition (in mM) is: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.2 MgCl₂. The pH should be adjusted to 7.4.[8]
-
This compound Solution: Dissolved in a vehicle appropriate for in vivo administration (e.g., saline or aCSF for local delivery).
-
Analytical System: High-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or mass spectrometry) for neurotransmitter quantification.[9][10]
Surgical Implantation of Microdialysis Guide Cannula
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) using a suitable anesthetic agent like isoflurane.[7]
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.[8]
-
Craniotomy: Drill a small burr hole in the skull over the target brain region. The stereotaxic coordinates will depend on the specific nucleus being investigated (e.g., nucleus accumbens, prefrontal cortex, or hippocampus).
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.[7]
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.[8]
-
Post-operative Care: Insert a dummy probe to keep the cannula patent. Suture the incision and administer post-operative analgesics. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.[7][8]
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake and freely moving animal. Remove the dummy probe and insert the microdialysis probe through the guide cannula into the target brain region.[7][8]
-
Perfusion: Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[7][8]
-
Stabilization: Allow the system to equilibrate for at least 90-120 minutes to obtain a stable baseline of neurotransmitter levels.[8]
-
Baseline Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes).[7]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous) or locally through the microdialysis probe by dissolving it in the aCSF.[7]
-
Post-administration Collection: Continue collecting dialysate samples at the same intervals for the desired duration of the experiment (e.g., 3-4 hours).[8]
-
Sample Handling: Keep the collected samples on ice or in a refrigerated fraction collector. For later analysis, store them at -80°C.[8]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[7]
Sample Analysis
-
Thawing and Preparation: Thaw the microdialysate samples. If necessary, perform derivatization to enhance the detection of certain neurotransmitters.
-
Chromatographic Separation: Inject a small volume (e.g., 10-20 µL) of the sample into an HPLC system. Use a column and mobile phase optimized for the separation of the neurotransmitters of interest (e.g., dopamine, serotonin, norepinephrine).[8]
-
Detection and Quantification: Use a sensitive detector to identify and quantify the neurotransmitter peaks based on their retention times and peak areas/heights compared to a standard curve.[8]
-
Data Expression: Express the results as a percentage of the average baseline concentration for each animal.[8]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the in vivo microdialysis experiment.
| Treatment Group | Analyte | Basal Level (pg/µL) | Peak Effect (% of Baseline) | Time to Peak (min) |
| Vehicle | Dopamine | Enter Data | Enter Data | Enter Data |
| Serotonin | Enter Data | Enter Data | Enter Data | |
| Norepinephrine | Enter Data | Enter Data | Enter Data | |
| This compound (Dose 1) | Dopamine | Enter Data | Enter Data | Enter Data |
| Serotonin | Enter Data | Enter Data | Enter Data | |
| Norepinephrine | Enter Data | Enter Data | Enter Data | |
| This compound (Dose 2) | Dopamine | Enter Data | Enter Data | Enter Data |
| Serotonin | Enter Data | Enter Data | Enter Data | |
| Norepinephrine | Enter Data | Enter Data | Enter Data |
Mandatory Visualization
Caption: Workflow for in vivo microdialysis of this compound.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. This compound | C9H12N2 | CID 4993105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 3. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays in Rodent Models Using 4-(Pyrrolidin-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-3-Yl)Pyridine is a heterocyclic organic compound containing both a pyridine and a pyrrolidine ring.[1] Structurally, it shares features with known nicotinic acetylcholine receptor (nAChR) ligands.[2] The pyrrolidine moiety is a common scaffold in many biologically active compounds, and pyridine derivatives are known to interact with various central nervous system targets, including nAChRs.[3][4] As agonists at nAChRs, compounds with similar structures have been investigated for their potential to modulate cognitive function, anxiety, and locomotor activity.[1][5] Therefore, behavioral assays in rodent models are crucial for characterizing the in vivo effects of this compound.
This document provides detailed protocols for assessing the effects of this compound on locomotor activity, anxiety-like behavior, and recognition memory in rodents.
Data Presentation: Representative Data for a Nicotinic Agonist
The following tables present hypothetical, yet representative, quantitative data that might be expected from studies with a novel nAChR agonist like this compound.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (Saline) | - | 1500 ± 150 |
| This compound | 0.1 | 1650 ± 180 |
| This compound | 0.3 | 2100 ± 220* |
| This compound | 1.0 | 2800 ± 300** |
| This compound | 3.0 | 1800 ± 200 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and based on typical results for nAChR agonists which often show a biphasic dose-response curve.
Table 2: Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 15 ± 2.5 | 20 ± 3.0 | 25 ± 3.5 |
| This compound | 0.1 | 25 ± 3.0 | 30 ± 4.0 | 26 ± 3.0 |
| This compound | 0.3 | 35 ± 4.5 | 40 ± 5.0 | 24 ± 2.8 |
| This compound | 1.0 | 20 ± 2.8 | 25 ± 3.5 | 25 ± 3.2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Anxiolytic compounds are expected to increase the percentage of time spent and entries into the open arms without significantly altering total arm entries.
Table 3: Effects of this compound in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle (Saline) | - | 0.25 ± 0.05 |
| Scopolamine (0.5 mg/kg) + Vehicle | - | -0.10 ± 0.08# |
| Scopolamine (0.5 mg/kg) + this compound | 0.3 | 0.28 ± 0.06* |
| Scopolamine (0.5 mg/kg) + this compound | 1.0 | 0.35 ± 0.07** |
#p < 0.01 compared to Vehicle. *p < 0.05, **p < 0.01 compared to Scopolamine + Vehicle. The Discrimination Index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Scopolamine is often used to induce cognitive deficits.
Experimental Protocols
Locomotor Activity Assay
This assay is used to assess the effects of a compound on general activity levels and to screen for potential stimulant or sedative properties.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-reflective material.
-
Automated tracking system with infrared beams or a video camera and software (e.g., ANY-maze, EthoVision XT).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Arena Habituation: Place each animal individually in the center of the open-field arena for a 30-60 minute habituation period to establish a baseline activity level.
-
Drug Administration: Following habituation, remove the animal, administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneal injection), and immediately return it to the arena.
-
Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two open arms and two closed arms (with high walls).
-
Dimensions can be adapted for mice (e.g., arms 30 cm long x 5 cm wide) or rats (e.g., arms 50 cm long x 10 cm wide).[7]
-
The maze should be made of a non-reflective, easy-to-clean material.[7]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[8][9]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Placement: Place the animal in the center of the maze, facing an open arm.[4]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[6][7]
-
Data Collection: Record the session using a video camera. Analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.[4] Automated tracking software is recommended for accuracy.[6][7]
-
Cleaning: Thoroughly clean the maze between each trial to avoid olfactory cues.[7]
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[10][11]
Apparatus:
-
An open-field arena (as described for locomotor activity).
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot move them.
Procedure:
-
Habituation: On Day 1, habituate each animal to the empty open-field arena for 5-10 minutes.[12]
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).[12]
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1-24 hours).
-
Testing (Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.[12]
-
Record the time spent exploring the familiar and novel objects.
-
-
Drug Administration: this compound or vehicle can be administered before the training session or before the testing session, depending on whether the goal is to assess effects on memory acquisition or retrieval.
-
Data Analysis: Calculate the Discrimination Index (DI). A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Cleaning: Clean the arena and objects thoroughly between each animal.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound.
References
- 1. The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in rodent models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor activity in a novel environment as a test of inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.unthsc.edu [experts.unthsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 4-(Pyrrolidin-3-Yl)Pyridine in Alzheimer's Disease Research: A Review of Related Scaffolds
Extensive literature searches did not yield specific data on the direct application of 4-(Pyrrolidin-3-Yl)Pyridine in Alzheimer's disease (AD) research. Therefore, detailed application notes and protocols for this specific compound cannot be provided. However, the core chemical scaffolds, pyridine and pyrrolidine, are prevalent in the development of novel therapeutics for neurodegenerative diseases. This document provides an overview of the application of related pyridine and pyrrolidine derivatives in AD research, based on available scientific literature.
The pyridine ring is a key component in many compounds investigated for AD, often acting as a scaffold for designing multi-target-directed ligands.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold used by medicinal chemists to develop compounds for treating central nervous system disorders, including neurodegenerative diseases.[2][3]
Multi-Target-Directed Ligand Strategy
The complex and multifactorial nature of Alzheimer's disease has led researchers to adopt multi-target drug design strategies.[4] This approach aims to develop single molecules that can simultaneously modulate multiple pathological pathways involved in AD, such as cholinergic dysfunction, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and oxidative stress. Both pyridine and pyrrolidine moieties are integral to the design of such multi-target agents.
Key Therapeutic Targets for Pyridine and Pyrrolidine Derivatives in Alzheimer's Disease
Cholinesterase Inhibition
A well-established therapeutic strategy for AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Increasing acetylcholine levels in the brain can lead to symptomatic improvement in cognitive function. Numerous pyridine and pyrrolidine-containing compounds have been developed as potent cholinesterase inhibitors.[5]
Amyloid-β Aggregation Inhibition
The aggregation of amyloid-beta peptides into senile plaques is a primary pathological hallmark of AD. Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced Aβ aggregation.[6] Structure-activity relationship (SAR) studies on various compounds have demonstrated that the ability to inhibit Aβ aggregation is a good predictor of their potential efficacy in vivo.[7]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another major hallmark of AD.[8] Dysregulation of GSK-3β is also linked to Aβ production. Therefore, inhibitors of GSK-3β are actively being investigated as potential disease-modifying agents for AD. SAR studies have been conducted on various GSK-3β inhibitors containing pyridine and pyrrolidine scaffolds to optimize their potency and selectivity.[8][9]
Signaling Pathways
The therapeutic effects of pyridine and pyrrolidine derivatives in the context of Alzheimer's disease often involve the modulation of key signaling pathways implicated in neuronal survival and pathology. A generalized signaling pathway that could be influenced by such compounds, particularly those targeting GSK-3β, is depicted below.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a series of compounds that inhibit aggregation of the Alzheimer's peptide, Aβ42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Pyrrolidin-3-Yl)Pyridine in Parkinson's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia. The underlying pathological mechanisms are complex and include α-synuclein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] 4-(Pyrrolidin-3-yl)pyridine is a heterocyclic small molecule containing both a pyridine and a pyrrolidine ring. While direct studies on its specific application in Parkinson's disease are limited, its structural motifs are present in numerous compounds that are active in the central nervous system. Derivatives of pyridine and pyrrolidine have been investigated as inhibitors of monoamine oxidase B (MAO-B) and as ligands for dopamine and nicotinic acetylcholine receptors, all of which are significant targets in PD research and therapy.[3][4][5] This document outlines potential applications and experimental protocols for studying the mechanisms of this compound in the context of Parkinson's disease research.
Potential Mechanisms of Action and Research Applications
Based on the activities of structurally related compounds, this compound could be investigated for its effects on several key pathways implicated in Parkinson's disease.
Modulation of the Dopaminergic System
The structural similarity of certain pyridine-containing compounds to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to create animal models of Parkinson's disease, suggests that this compound may interact with the dopamine transporter (DAT).[6][7] This interaction could either be neurotoxic, by facilitating uptake into dopaminergic neurons, or neuroprotective, by acting as a competitive inhibitor of DAT and preventing the uptake of other toxins or modulating dopamine homeostasis.[8][9]
Key Research Questions:
-
Does this compound bind to the dopamine transporter?
-
Does it inhibit or enhance dopamine uptake?
-
What are its effects on the viability of dopaminergic neurons in vitro and in vivo?
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the degradation of dopamine in the brain.[10] Inhibition of MAO-B increases the synaptic availability of dopamine and is a therapeutic strategy for Parkinson's disease.[11] Several pyrrolidine derivatives have been identified as potent and selective MAO-B inhibitors.[4][5] Given its pyrrolidine moiety, this compound warrants investigation as a potential MAO-B inhibitor.
Key Research Questions:
-
Does this compound inhibit MAO-A or MAO-B activity?
-
What is its potency (IC50) and selectivity for MAO-B?
-
Does it exhibit reversible or irreversible inhibition?
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are implicated in the pathophysiology of Parkinson's disease and are considered therapeutic targets.[12][13] The pyridine ring is a common feature in many nAChR ligands.[14] The interaction of this compound with nAChRs could modulate neuronal survival and neurotransmitter release.
Key Research Questions:
-
Does this compound bind to and modulate nAChR subtypes?
-
Does it act as an agonist, antagonist, or allosteric modulator?
-
What are the downstream effects of nAChR modulation on dopaminergic neuron function and survival?
Data Presentation
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Target | Assay Type | Parameter | Hypothetical Value | Reference Compounds |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | IC₅₀ | 1 - 10 µM | Cocaine, GBR12909 |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | IC₅₀ | 0.5 - 5 µM | Selegiline, Rasagiline |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | IC₅₀ | > 50 µM | Clorgyline |
| α4β2 Nicotinic Receptor | Radioligand Binding Assay | Kᵢ | 0.1 - 1 µM | Nicotine, Epibatidine |
| α7 Nicotinic Receptor | Radioligand Binding Assay | Kᵢ | 5 - 20 µM | PNU-282987 |
Experimental Protocols
Protocol 1: Dopamine Transporter Uptake Assay
Objective: To determine the effect of this compound on dopamine uptake mediated by the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and geneticin.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Dopamine.
-
This compound stock solution.
-
Cocaine or GBR12909 as a positive control.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate hDAT-HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of this compound or the positive control diluted in KRH buffer.
-
Initiate dopamine uptake by adding a final concentration of 10 nM [³H]dopamine to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS solution.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: Workflow for Dopamine Transporter Uptake Assay.
Protocol 2: MAO-B Inhibition Assay
Objective: To determine the inhibitory effect of this compound on monoamine oxidase B activity.
Materials:
-
Recombinant human MAO-B enzyme.
-
Kynuramine (substrate).
-
4-Hydroxyquinoline (fluorescent product).
-
This compound stock solution.
-
Selegiline as a positive control.
-
Sodium phosphate buffer (pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well black microplate, add the sodium phosphate buffer.
-
Add varying concentrations of this compound or selegiline to the wells.
-
Add the recombinant human MAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: MAO-B Inhibition Signaling Pathway.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity of this compound to α4β2 and α7 nAChRs.
Materials:
-
Membrane preparations from cells expressing human α4β2 or α7 nAChRs.
-
[³H]Epibatidine (for α4β2) or [³H]A-585539 (for α7) as radioligands.
-
This compound stock solution.
-
Nicotine or unlabeled epibatidine (for α4β2) and PNU-282987 (for α7) as competitors.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
In test tubes, combine the cell membrane preparation, the radioligand, and varying concentrations of this compound or the unlabeled competitor in binding buffer.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Analyze the data using non-linear regression to determine the Kᵢ value.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]
- 4. N-Propargylpyrrolidine-based butyrylcholinesterase and monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraneuronal generation of a pyridinium metabolite may cause drug-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyrrolidin-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(Pyrrolidin-3-Yl)Pyridine. The information is presented in a question-and-answer format to offer direct and practical solutions for improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine ring and a pyrrolidine precursor, followed by any necessary functional group manipulations. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile approach where a suitable pyrrolidine derivative is coupled with a pyridine derivative. Common examples include the Suzuki, Stille, and Heck couplings. These reactions offer good functional group tolerance but require careful optimization of catalysts, ligands, and reaction conditions.
-
Catalytic Hydrogenation of a Pyrrole Precursor: This method involves the synthesis of 4-(1H-pyrrol-3-yl)pyridine, followed by the reduction of the pyrrole ring to a pyrrolidine ring. This approach is advantageous if the pyrrole precursor is readily accessible.
-
Ring Contraction of Pyridine Derivatives: Innovative methods involving the photo-promoted ring contraction of pyridines with silylborane can provide access to functionalized pyrrolidine skeletons, which can then be further elaborated to the target compound.[1][2]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your pyridine and pyrrolidine precursors. Impurities can poison catalysts and lead to side reactions.
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Optimization of these parameters is often necessary for different substrates.
-
Catalyst Activity: If using a palladium catalyst, its activity might be compromised. Ensure the catalyst is fresh and handled under appropriate inert conditions.
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome, especially in cross-coupling reactions.
Q3: I am having difficulty with the purification of the final product. What are some effective strategies?
A3: this compound is a basic compound, which can present challenges during purification.
-
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.
-
Column Chromatography: Silica gel chromatography can be effective, but peak tailing may occur due to the basicity of the amine. Adding a small amount of a volatile base like triethylamine to the eluent can mitigate this issue.
-
Crystallization of a Salt: Formation of a hydrochloride salt can facilitate purification by crystallization, often yielding a stable, crystalline solid.[3][4]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor choice of base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base are crucial. | |
| Suboptimal solvent | Common solvents for Suzuki coupling include toluene, dioxane, and DMF. The choice of solvent can influence the solubility of reactants and the reaction temperature. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor for product formation and potential decomposition by TLC or LC-MS. | |
| Significant side product formation | Homocoupling of the boronic acid/ester | Use a stoichiometric amount of the boronic acid/ester or a slight excess (1.1-1.2 equivalents). Ensure efficient stirring. |
| Protodeborylation of the boronic acid/ester | Use anhydrous solvents and reagents. Ensure the base is sufficiently non-nucleophilic. |
Guide 2: Incomplete Hydrogenation of 4-(1H-pyrrol-3-yl)pyridine
| Problem | Possible Cause | Suggested Solution |
| Incomplete conversion to pyrrolidine | Inactive catalyst | Use a fresh catalyst (e.g., Pd/C, PtO₂, Rh/C). Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. Typical pressures range from 50 to 500 psi. | |
| Low reaction temperature | Increase the reaction temperature. Hydrogenation of heteroaromatics can be sluggish at room temperature. | |
| Inappropriate solvent | Common solvents include methanol, ethanol, and acetic acid. Acetic acid can sometimes enhance the rate of hydrogenation of pyridines. | |
| Formation of over-reduced or side products | Catalyst loading too high | Reduce the catalyst loading (typically 5-10 mol% is sufficient). |
| Prolonged reaction time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(Pyrrolidin-3-Yl)Pyridine via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a protected pyrrolidine derivative with a pyridine derivative.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki coupling synthesis of N-Boc-4-(Pyrrolidin-3-Yl)Pyridine.
Methodology:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), combine N-Boc-3-(boronic acid pinacol ester)pyrrolidine (1.0 eq), 4-bromopyridine (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Boc Deprotection to Yield this compound
This protocol describes the removal of the N-Boc protecting group to obtain the final product.
Diagram of the Deprotection Workflow:
Caption: Workflow for the N-Boc deprotection of the pyrrolidine nitrogen.
Methodology:
-
Dissolution: Dissolve N-Boc-4-(Pyrrolidin-3-Yl)Pyridine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq), to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the completion of the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated NaHCO₃ solution or NaOH) to a pH of >10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product. Further purification can be achieved by distillation or crystallization if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of this compound and related structures. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | N-Boc-3-(boronate)-pyrrolidine, 4-Bromopyridine | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |
| Hydrogenation | 4-(1H-pyrrol-3-yl)pyridine | 10% Pd/C | Methanol / Acetic Acid | 25-50 | 12-24 | 80-95 |
| N-Boc Deprotection | N-Boc-4-(pyrrolidin-3-yl)pyridine | TFA | DCM | 25 | 1-2 | >95 |
| N-Boc Deprotection | N-Boc-4-(pyrrolidin-3-yl)pyridine | 4M HCl in Dioxane | Dioxane | 25 | 2-4 | >95 |
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
troubleshooting impurities in 4-(Pyrrolidin-3-Yl)Pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-3-Yl)Pyridine. The information provided addresses common impurities, side reactions, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: The synthesis of this compound, which involves the formation of a C-C bond between a pyridine and a pyrrolidine ring, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three most likely methods are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a pyrrolidine-3-boronic acid or ester derivative.
-
Negishi Coupling: This method utilizes the coupling of a 4-halopyridine with a 3-pyrrolidinylzinc halide reagent.
-
Buchwald-Hartwig Amination (for N-substituted analogue): While this reaction is primarily for C-N bond formation, a variation could be envisioned, though it is less direct for the target molecule. A more direct application would be for the synthesis of 4-(pyrrolidin-1-yl)pyridine.
Q2: What are the most common impurities I should expect?
A2: The impurities largely depend on the synthetic route chosen. However, some common classes of impurities include:
-
Homocoupling Products: These are dimers of your starting materials, such as bipyridines (from the coupling of two pyridine molecules) or bis-pyrrolidines. They are particularly common in Suzuki and Negishi reactions.
-
Unreacted Starting Materials: Residual 4-halopyridine or the pyrrolidine derivative can remain in the final product if the reaction does not go to completion.
-
Byproducts from Ligand Degradation: Phosphorus-based ligands used in palladium catalysis can sometimes degrade and their fragments can be incorporated into byproducts.[1]
-
Solvent and Reagent Residues: Common solvents like toluene, dioxane, or DMF, as well as bases like potassium carbonate or cesium carbonate, may be present in trace amounts.
-
Hydrodehalogenation Products: The starting 4-halopyridine can be reduced to pyridine.
Q3: My reaction yield is very low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation.[2] Impurities in the starting materials can also poison the catalyst.
-
Inefficient Transmetalation: In Suzuki and Negishi coupling, the transfer of the organic group from boron or zinc to the palladium center can be a slow or inefficient step.
-
Side Reactions: The formation of homocoupling products and other byproducts consumes your starting materials and reduces the yield of the desired product.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent all play a crucial role and may need to be optimized for your specific substrates.
Q4: How can I best purify the final product?
A4: this compound is a polar molecule, which can present challenges in purification.
-
Column Chromatography: This is the most common method. Due to the polar nature of the product, a polar stationary phase like silica gel is often used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol) is typically employed. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Acid-Base Extraction: As an aminopyridine derivative, the product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Presence of Homocoupling Byproducts
| Symptom | Potential Cause | Troubleshooting Step |
| Mass spectrometry or NMR indicates the presence of bipyridine or bis-pyrrolidine species. | Oxygen in the reaction mixture: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[3] | Degas all solvents and reagents thoroughly. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. |
| Inefficient oxidative addition or transmetalation: If the cross-coupling catalytic cycle is slow, homocoupling can become a more significant side reaction. | Optimize the ligand and base. A more electron-rich ligand can sometimes accelerate the desired cross-coupling. | |
| Excess boronic acid/ester: A large excess of the boronic acid derivative can favor homocoupling. | Use a stoichiometry closer to 1:1 for the coupling partners. |
Issue 2: Low or No Product Formation
| Symptom | Potential Cause | Troubleshooting Step |
| TLC or LC-MS analysis shows mainly unreacted starting materials. | Catalyst deactivation: The Pd(0) catalyst may have been oxidized or poisoned. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-quality catalyst and ligands. |
| Incorrect reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | |
| Inappropriate base: The base may not be strong enough to facilitate the transmetalation step in a Suzuki coupling. | Try a stronger base (e.g., switch from K2CO3 to Cs2CO3). | |
| Poor quality of organometallic reagent: The pyrrolidine-3-boronic acid or 3-pyrrolidinylzinc halide may have degraded. | Synthesize the organometallic reagent fresh before use or purchase from a reputable supplier. |
Issue 3: Difficult Purification
| Symptom | Potential Cause | Troubleshooting Step |
| Product streaks badly on silica gel TLC/column. | Strong interaction of the basic pyridine and pyrrolidine nitrogens with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent. |
| Product co-elutes with a polar impurity. | Similar polarity of the product and impurity. | Try a different stationary phase for chromatography (e.g., alumina or a bonded phase like diol or amino). Consider using a different separation technique like preparative HPLC with a different column chemistry. |
| Product is an oil and will not crystallize. | Presence of impurities inhibiting crystallization. | First, attempt further purification by column chromatography. If the product is still an oil, try dissolving it in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity appears, then allow it to stand. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a 4-halopyridine with a pyrrolidine-3-boronic acid pinacol ester.
Materials:
-
4-Chloropyridine (1.0 eq)
-
N-Boc-pyrrolidine-3-boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloropyridine, N-Boc-pyrrolidine-3-boronic acid pinacol ester, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If a Boc protecting group was used, it can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Protocol 2: Analysis of Impurities by GC-MS
This protocol provides a general method for the analysis of volatile and semi-volatile impurities in the final product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a wax or a low-bleed phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 35-500) to detect a variety of potential impurities.
-
-
Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare the spectra to a library (e.g., NIST) to identify known impurities.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrrolidin-3-yl)Pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(pyrrolidin-3-yl)pyridine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to overcome common challenges in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound derivatives in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My reaction yield for the synthesis of this compound derivatives is consistently low. What are the primary factors I should investigate?
A: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.[1]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider potential deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before beginning the synthesis.[1]
-
Incomplete Cyclization: In multi-component reactions, low yields can often be due to the incomplete cyclization of intermediates. The electrophilicity of the amide carbonyl group is crucial for the final ring-closing step.[2]
Issue 2: Difficulty with Product Purification
Q: I am struggling to purify my this compound derivative. What are some effective purification strategies?
A: The purification of pyridine derivatives can be challenging due to their basicity and the similar polarities of byproducts. Common purification techniques include:
-
Acid-Base Extraction: As pyridine derivatives are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: This is a versatile technique for separating pyridine compounds. However, "tailing" can be an issue on silica gel due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1] For highly polar products that streak on the column, converting the product into a less polar derivative before purification can be an effective solution.[2]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
Issue 3: Side Reactions and Byproduct Formation
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side reactions are a common challenge in pyridine synthesis. Some potential side reactions include:
-
Over-alkylation or multiple substitutions: In reactions involving alkylating agents, it is possible to get multiple additions to the pyridine or pyrrolidine ring. Careful control of stoichiometry and reaction conditions is crucial.
-
Ring Opening: Under harsh conditions, the pyrrolidine ring can be susceptible to opening.
-
Oxidation: The pyridine ring can be oxidized, especially in the presence of oxidizing agents.[3]
-
Polymerization: Some pyridine derivatives can be unstable and prone to polymerization, especially in the presence of acid or light.[4]
To minimize side reactions, consider the following:
-
Optimize reaction temperature and time: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal point for quenching the reaction.
-
Use of Protective Groups: Protecting sensitive functional groups on the pyrrolidine or pyridine ring can prevent unwanted side reactions.
-
Control Stoichiometry: Use a precise molar ratio of reactants to avoid excess reagents that could lead to side products.
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Coupling of 4-Substituted Pyridines with Pyrrolidine Derivatives
| Method | Pyridine Substrate | Pyrrolidine Derivative | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A | 4-Halopyridine | trans-2,5-Disubstituted pyrrolidine | K₂CO₃ | - | 110 | 15 | ~50 (by NMR) | [5] |
| B | 4-Phenoxypyridine | trans-2,5-Disubstituted pyrrolidine | K₂CO₃ | DMF | 95 | 22 | ~80 (by NMR) | [5] |
| C | 4-Halopyridine | trans-2,5-Disubstituted pyrrolidine | - | - | 200 | 22 | <10 (by NMR) | [5] |
Table 2: General Parameters for Optimizing Pyridine Synthesis
| Parameter | Recommendation | Rationale | Common Issues if Not Optimized |
| Temperature | Screen a range (e.g., RT, 50°C, 80°C, 110°C) | Reaction rates are temperature-dependent. | Low yield, byproduct formation, decomposition.[1][6] |
| Solvent | Screen solvents of varying polarity (e.g., THF, DMF, Acetonitrile, Toluene) | Solvent affects solubility, reaction rate, and equilibrium.[1] | Poor solubility, slow reaction, side reactions. |
| Catalyst | If applicable, screen different catalysts and loadings. | Catalyst choice and concentration are critical for efficiency.[1] | Low or no conversion, catalyst poisoning. |
| Base | Use appropriate base and equivalents (e.g., K₂CO₃, NaH, Et₃N) | Neutralizes acidic byproducts and can act as a catalyst. | Incomplete reaction, side reactions. |
| Reactant Purity | Use high-purity starting materials. | Impurities can inhibit the reaction or lead to byproducts.[1] | Low yield, complex product mixture. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a synthesized methodology based on general procedures for SNAr reactions on pyridines.
Materials:
-
4-Chloropyridine hydrochloride
-
3-Hydroxypyrrolidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), 3-hydroxypyrrolidine (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a suitable eluent system, such as a gradient of methanol in dichloromethane, to elute the product. To prevent tailing, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.[1]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Neuregulin induces GABA(A) receptor subunit expression and neurite outgrowth in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-PYRROLIDIN-3-YL-PYRIDINE | 150281-47-3 [amp.chemicalbook.com]
- 3. Neuregulin-1beta induces neurite extension and arborization in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Technical Support Center: Purification of Basic Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of basic pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of pyridine derivatives challenging?
A1: The purification of pyridine derivatives can be difficult due to their basicity and polarity, which often leads to issues with common purification techniques.[1] The basic nitrogen atom in the pyridine ring can interact strongly with acidic stationary phases like silica gel, causing peak tailing in chromatography.[1][2] Additionally, the similar polarities of pyridine derivatives and their byproducts can make separation difficult.[1]
Q2: What is peak tailing and why does it occur with pyridine compounds?
A2: Peak tailing is a phenomenon in chromatography where the back end of a peak is wider than the front end.[3] For basic compounds like pyridines, this is often caused by strong interactions between the basic nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This interaction leads to more than one retention mechanism, resulting in a distorted peak shape.[4] Other causes can include column overload, physical issues with the chromatography system, or a mismatch between the sample solvent and the mobile phase.[2]
Q3: What are the common methods for purifying pyridine compounds?
A3: Several methods can be employed for the purification of pyridine compounds, including:
-
Column Chromatography: A versatile technique, but often requires modification to prevent peak tailing.[1]
-
Acid-Base Extraction: This method takes advantage of the basicity of pyridines to separate them from non-basic impurities.[1]
-
Distillation: Effective for volatile pyridine derivatives.[1]
-
Crystallization: A highly effective method for achieving high purity if the product is a solid.[1][5]
-
Specialized Techniques: For complex mixtures, methods like pH-zone-refining counter-current chromatography can be used.[1]
Troubleshooting Guides
Issue 1: Peak Tailing in Column Chromatography
Q: My pyridine compound shows significant peak tailing on a silica gel column. How can I resolve this?
A: To reduce or eliminate peak tailing, a systematic approach is recommended:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonia into the eluent can neutralize the acidic silanol sites on the silica gel.[1][6] A typical concentration is 0.5-2% TEA in the mobile phase.
-
Adjust pH: For reversed-phase HPLC, lowering the mobile phase pH to around 3.0 or lower can protonate the silanol groups, minimizing their interaction with the basic analyte.[4][7]
-
-
Stationary Phase Selection:
-
Use Deactivated Silica: Employing end-capped or base-deactivated silica columns can significantly reduce peak tailing.[8]
-
Switch to Alumina: Alumina, being a more basic stationary phase, can be a good alternative to silica gel for the purification of basic compounds.[9] Alkaline alumina has shown good performance in adsorbing pyridine.[9]
-
Alternative Stationary Phases: Consider non-silica supports like organic polymers or hybrid stationary phases that offer better pH stability and reduced silanol activity.[3]
-
-
Check for Physical Problems:
-
Ensure there are no voids in the column packing and that all fittings are secure to minimize dead volume.[8]
-
Issue 2: Low Recovery of the Purified Compound
Q: I'm experiencing low recovery of my pyridine derivative after purification. What are the potential causes and solutions?
A: Low recovery can stem from several factors:
-
Irreversible Adsorption: The strong interaction between the basic pyridine and acidic silica gel can lead to irreversible binding of the compound to the column.
-
Solution: Use a less acidic stationary phase like deactivated silica or alumina, or add a basic modifier to the eluent as described above.[10]
-
-
Sample Degradation: Some pyridine compounds may be sensitive to the acidic environment of silica gel and can decompose during purification.[11]
-
Volatility: If your compound is volatile, it may be lost during solvent evaporation.
-
Solution: Optimize the evaporation process by using lower temperatures and a gentle stream of nitrogen.[2]
-
Issue 3: Co-elution with Impurities
Q: My target pyridine compound is co-eluting with an impurity. How can I improve the separation?
A: To improve the resolution between your compound and an impurity, consider the following strategies:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of an isocratic elution, using a solvent gradient can help to separate compounds with similar polarities.[12]
-
Change Solvent System: Switching one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[6]
-
-
Adjust the Stationary Phase:
-
Sample Loading:
Data Presentation
Table 1: pKa Values of Common Pyridine Derivatives
The pKa of a pyridine derivative is a crucial parameter that influences its interaction with the stationary phase.
| Compound | pKa | Reference |
| Pyridine | 5.25 | [15] |
| Isoniazid | 3.20 - 3.50 | [16] |
| Nicotinamide | 3.35 | [16] |
| Pyridoxine | 5.20 - 5.24 | [16] |
| 2-Carboxypyridine | 5.37 | [17] |
| 3-Carboxypyridine | 4.73 | [17] |
| 4-Carboxypyridine | 4.89 | [17] |
| 2-Methylpyridine | 5.94 | [17] |
Experimental Protocols
Protocol 1: Column Chromatography of a Basic Pyridine Compound using a Basic Modifier
This protocol outlines the general steps for purifying a basic pyridine compound using flash column chromatography on silica gel with the addition of triethylamine (TEA) to the eluent.
-
TLC Analysis:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.[6]
-
To the optimal solvent system, add 0.5-2% triethylamine. Re-run the TLC to confirm the Rf and observe any improvement in spot shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent.
-
Alternatively, for better separation, perform dry loading: dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase (containing TEA) to the column.
-
Apply pressure to start the elution at a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Work-up:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure. Note that TEA is also volatile and will be removed during this step.
-
Visualizations
Caption: Decision workflow for selecting a purification strategy for basic pyridine compounds.
Caption: Mechanism of peak tailing reduction using a basic modifier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. flexbooks.ck12.org [flexbooks.ck12.org]
- 6. benchchem.com [benchchem.com]
- 7. labcompare.com [labcompare.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. sylzyhg.com [sylzyhg.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during pyridine synthesis.
Section 1: General FAQs on Exotherm Management
This section covers fundamental questions about identifying and controlling exothermic reactions in the context of pyridine synthesis.
Q1: What are the primary safety concerns with exothermic pyridine synthesis?
The main concern is a thermal runaway, an uncontrolled increase in the reaction rate that leads to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel rupture, and potential explosions. Pyridine and many of its precursors are flammable, and their vapors can form explosive mixtures with air, adding a significant fire risk.[1] Many reagents used, such as organometallics and strong bases, are highly reactive with water, which can lead to dangerous side reactions if not handled under strictly anhydrous conditions.[2]
Q2: How can I determine if my specific pyridine synthesis is likely to be dangerously exothermic?
A thorough thermal hazard assessment is crucial, especially during scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. These methods can provide critical data on the heat of reaction, the onset temperature of decomposition for reactants and products, and the maximum temperature the synthesis reaction can reach under adiabatic conditions. This data is vital for preventing thermal runaway scenarios.
Q3: What are the general strategies for mitigating and controlling exotherms during pyridine synthesis?
Several key strategies can be employed to manage heat generation effectively:
-
Slow Addition of Reagents: Adding a key reactant dropwise or portion-wise over time is a primary method to control the rate of heat generation.[3]
-
Efficient Cooling: Utilize an ice bath, cryostat, or a reactor with a cooling jacket to maintain a consistent and low temperature throughout the reaction.[3]
-
Dilution: Performing the reaction at a lower concentration by using an adequate amount of a suitable solvent increases the overall thermal mass, which helps absorb and dissipate the heat generated.
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio, making them inherently safer.[3][4]
-
Appropriate Solvent Choice: Using a refluxing solvent can help dissipate heat, but care must be taken to ensure the reflux temperature is well below the decomposition temperature of any reactants or products.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during exothermic pyridine syntheses.
Issue 1: The reaction temperature is rising rapidly despite external cooling.
This is a critical sign of a potential thermal runaway.
-
Immediate Actions:
-
Stop the addition of any further reagents.
-
If possible and safe, increase the efficiency of the cooling system (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).
-
If the reaction is in a flask, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat. This should only be done if the solvent is known to be compatible with all components of the reaction.
-
Prepare for emergency shutdown procedures as per your lab's safety protocol.
-
-
Post-Incident Analysis and Prevention:
-
Re-evaluate the rate of addition: The rate of addition of one of the reactants was likely too fast.
-
Check stirrer efficiency: Ensure the stirring is vigorous enough to provide adequate mixing and prevent the formation of localized hot spots.
-
Review cooling capacity: The cooling system may not be adequate for the scale of the reaction.
-
Perform a risk assessment: A formal risk assessment should be conducted before attempting the reaction again, potentially at a smaller scale.
-
Issue 2: The reaction has resulted in a low yield and a significant amount of dark, tar-like byproducts.
This often indicates that the reaction temperature was too high, leading to the decomposition of starting materials, intermediates, or the final product.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure uniform heating: Use an oil bath and vigorous stirring to ensure even heat distribution and avoid hot spots.
-
Check for atmospheric contaminants: If oxidative degradation is a possibility, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of starting materials: Impurities in the starting materials can sometimes catalyze polymerization or decomposition pathways.
-
Section 3: Method-Specific FAQs and Protocols
This section details common issues and provides experimental protocols for three widely used pyridine synthesis methods.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that can be exothermic, particularly during the initial condensation steps.
Q: My Hantzsch synthesis is giving a low yield. What are the likely causes related to reaction conditions?
A: Low yields in Hantzsch synthesis can often be attributed to suboptimal reaction conditions. The classical method of refluxing in ethanol can be inefficient.[5] Consider using alternative catalysts, such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation, or solvent-free conditions with catalysts like γ-Al2O3 nanoparticles, which have been shown to improve yields significantly.[5] Inadequate oxidation of the dihydropyridine intermediate to the final pyridine product is another common issue.
Quantitative Data: Hantzsch Synthesis Conditions
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Reflux in Ethanol | ~78 | 12 h | Low (unspecified) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | PTSA, Ultrasonic Irradiation in Aqueous Micelles | Room Temp | - | >90 |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | γ-Al2O3 nanoparticles, solvent-free | 90 | 5 min | 95 |
| Various Aromatic Aldehydes | Ethyl acetoacetate | Ammonia | Microwave Irradiation in Ethanol | - | 4 min | 15-52 |
Experimental Protocol: Hantzsch Synthesis (Classical Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6] The initial product is a 1,4-dihydropyridine.
-
Aromatization: After the initial reaction is complete, cool the mixture. Add a suitable oxidizing agent (e.g., nitric acid, potassium permanganate, or ferric chloride) portion-wise while monitoring the exotherm.[1]
-
Workup and Purification: Once the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by distillation, crystallization, or column chromatography.[3]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is valued for its versatility in producing highly substituted pyridines, but temperature control is crucial to prevent side reactions.
Q: What are the optimal temperature and solvent for the Kröhnke synthesis?
A: The reaction temperature for a Kröhnke synthesis is typically kept below 140°C to avoid the formation of byproducts and decomposition.[7][8] Glacial acetic acid and methanol are common solvents. Acetic acid often serves a dual role as both solvent and catalyst.[7] The reaction can also be performed under aqueous or solvent-free conditions, which can sometimes lead to improved yields.[9]
Quantitative Data: Kröhnke Synthesis Conditions
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial Acetic Acid | ~120 (Reflux) | 4-6 | ~90 |
| Substituted acetophenone-derived salt | Substituted benzaldehyde-derived enone | Ammonium acetate | Solvent-free | 120-140 | 2-4 | High (unspecified) |
| 2-acetylpyridine-derived salt | 4-Methylphenyl-derived enone | Ammonium acetate | - | - | 5 | 85 |
Experimental Protocol: Kröhnke Synthesis (Classical Method)
-
Reactant Preparation: Synthesize the α-pyridinium methyl ketone salt by reacting the corresponding α-bromo ketone with pyridine.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, combine the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and a large excess of ammonium acetate (e.g., 10 equiv).[5]
-
Reaction: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120°C) for 4-6 hours, monitoring by TLC.[5]
-
Workup and Purification: After completion, cool the reaction to room temperature and pour it into ice water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash with water and then a small amount of cold ethanol.[5] The crude product can be further purified by recrystallization.
Bönnemann Cyclization
This cobalt-catalyzed [2+2+2] cycloaddition of a nitrile and two equivalents of an alkyne is a powerful method for pyridine synthesis. The reaction can be activated by heat or light.
Q: How can I control the Bönnemann cyclization, and what are the typical reaction conditions?
A: The thermal activation of the Bönnemann cyclization often requires elevated temperatures (50-100°C) and sometimes high pressure.[10] The use of a suitable cobalt catalyst is key. Photoinduced cycloaddition can be performed at ambient conditions.[11] Controlling the reaction involves careful selection of the catalyst and solvent, and for thermal reactions, precise temperature management.
Quantitative Data: Bönnemann Cyclization Conditions
| Nitrile | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Acetonitrile | Acetylene | CoCp(COD) | - | High Temp/Pressure | - |
| Benzonitrile | Phenylacetylene | CoI2/dppp/Zn | NMP | 80 | High (unspecified) |
| Various nitriles | Diarylacetylenes | CoI2/dppp/Zn | NMP | 80 | Good to High |
| Acetonitrile | Various Alkynes | CpCo(I) complexes | Toluene, THF, n-pentane | 50-100 | 58-74 |
Experimental Protocol: Bönnemann Cyclization (Cobalt-Catalyzed)
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add CoI2 (10 mol%), a suitable phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and zinc powder (50 mol%) to the chosen anhydrous solvent (e.g., NMP).[8]
-
Reaction Setup: To the catalyst mixture, add the nitrile (1.0 equivalent) and the alkyne (2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 24 hours), monitoring the reaction by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the substituted pyridine.
Section 4: Visualizations
Troubleshooting Workflow for Uncontrolled Exotherm
This diagram outlines the logical steps to take when facing a rapid, unexpected temperature increase during a synthesis.
Caption: A logical workflow for responding to a sudden, uncontrolled exotherm.
General Pyridine Synthesis Reaction Pathway
This diagram shows a simplified, generalized pathway for the cyclization step in many pyridine syntheses, highlighting the exothermic nature of ring formation.
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 4. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
4-(Pyrrolidin-3-Yl)Pyridine solubility issues in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(Pyrrolidin-3-Yl)Pyridine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Predicted pKa | 9.0 ± 0.10 | [2][3] |
| Appearance | Not specified, but similar pyridine derivatives are often white to off-white solids.[4] |
Q2: Why am I observing poor solubility of this compound in my physiological buffer (e.g., PBS at pH 7.4)?
The predicted pKa of this compound is approximately 9.0.[2][3] This indicates that it is a basic compound. At a physiological pH of 7.4, which is below its pKa, a significant portion of the molecule will be in its protonated, charged form. While the charged form is generally more water-soluble, the free base form can be significantly less soluble. The equilibrium between the two forms can lead to precipitation if the total concentration exceeds the solubility of the free base. The solubility of pyridine derivatives can be highly dependent on pH.[5]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility is the concentration of a compound that dissolves in a buffer at a specific time point, typically measured after a short incubation (e.g., 2 hours) from a DMSO stock solution.[6][7] It is a high-throughput screening method often used in early drug discovery.[6][8]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, measured after a longer incubation period (e.g., 24 hours or more) with the solid compound.[6][9][10] This is a more accurate measure and is crucial for lead optimization and formulation development.[6]
For initial troubleshooting, a kinetic solubility assay can provide a quick assessment. For formulation and development, determining the thermodynamic solubility is essential.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Compound precipitates upon addition to physiological buffer.
Possible Cause: The concentration of the compound exceeds its solubility in the buffer at the experimental pH.
Troubleshooting Steps:
-
pH Adjustment:
-
Rationale: As a basic compound, the solubility of this compound is expected to increase at a lower pH where it is predominantly in its protonated, more soluble form.
-
Action: Prepare the physiological buffer at a slightly lower pH (e.g., pH 6.0-7.0) and observe if the solubility improves. Be mindful that the final pH must be compatible with your experimental system.
-
-
Use of a Co-solvent:
-
Rationale: Organic co-solvents can increase the solubility of hydrophobic compounds.[11]
-
Action: Introduce a small percentage (e.g., 1-5%) of a biocompatible co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) into your buffer. Ensure the final co-solvent concentration is tolerated by your assay or biological system.
-
-
Salt Form:
-
Rationale: Converting the free base to a salt form, such as a hydrochloride salt, can significantly enhance aqueous solubility.[4]
-
Action: If you are using the free base, consider obtaining or synthesizing the hydrochloride salt of this compound.
-
Issue 2: Inconsistent results in biological assays.
Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection:
-
Action: Before and after the experiment, visually inspect your assay plates or tubes for any signs of precipitation. This can be done with the naked eye or under a microscope.
-
-
Solubility Confirmation at Experimental Conditions:
-
Action: Perform a solubility test under the exact conditions of your biological assay (i.e., same buffer, temperature, and incubation time) to determine the maximum soluble concentration.
-
-
Preparation of Stock Solutions:
-
Action: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting it into the aqueous buffer. Sonication can aid in dissolving the compound in the stock solution.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or nephelometer
Procedure:
-
Prepare a stock solution: Dissolve the compound in DMSO to a concentration of 10 mM.
-
Plate setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours.
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to a blank well indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration can be determined from a standard curve.
-
Protocol 2: Thermodynamic Solubility Assay
This protocol provides a general "shake-flask" method for determining the thermodynamic solubility.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add excess solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.
-
Add buffer: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation of undissolved solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Visualizations
References
- 1. This compound | C9H12N2 | CID 4993105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. future4200.com [future4200.com]
preventing degradation of 4-(Pyrrolidin-3-Yl)Pyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(Pyrrolidin-3-Yl)Pyridine during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep the container tightly sealed and, for long-term storage, to store it under an inert atmosphere such as argon or nitrogen.[1] This is because the compound can be sensitive to air and light.
Q2: I noticed the color of my this compound has changed from white/off-white to yellow or brown. What does this indicate?
A2: A color change often suggests that the compound may have started to degrade. This can be due to oxidation or exposure to light and air. While a slight color change may not significantly impact all experiments, it is a sign of potential impurity formation. It is advisable to verify the purity of the compound using analytical methods like HPLC or NMR before use.
Q3: What are the likely degradation pathways for this compound during storage?
A3: Based on the chemical structure, the most probable degradation pathways are oxidation of the pyrrolidine ring and the pyridine nitrogen. Exposure to air can lead to the formation of N-oxides at the pyridine nitrogen and oxidation of the pyrrolidine ring to form a lactam (pyrrolidinone).[1][3] Photodegradation can also occur if the compound is exposed to light, potentially leading to more complex degradation products.[4][5]
Q4: What are the common impurities I might find in a degraded sample of this compound?
A4: Common impurities could include the N-oxide of the pyridine ring and the oxidized pyrrolidinone derivative. Other potential impurities might arise from incomplete reactions during synthesis or the degradation of residual solvents.
Q5: How can I check the purity of my stored this compound?
A5: The purity of your compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of degradation products by showing unexpected peaks in the spectrum. Mass Spectrometry (MS) can be used to identify the molecular weights of any impurities present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to air, moisture, or light. | Visually inspect the compound upon receipt and before each use. If a significant change is observed, verify purity via HPLC or NMR. For future storage, ensure the container is tightly sealed and consider storing in a desiccator under an inert atmosphere. |
| Inconsistent or unexpected experimental results | Degradation of the starting material leading to lower effective concentration and potential interference from impurities. | Re-analyze the purity of the this compound. If degradation is confirmed, it is best to use a fresh, pure batch of the compound for sensitive applications. |
| Difficulty in dissolving the compound | Potential polymerization or formation of less soluble degradation products. | Try sonicating the sample in the chosen solvent. If solubility issues persist, this may be an indication of significant degradation, and a fresh sample should be used. |
Potential Degradation Pathways
The degradation of this compound can be visualized as two primary pathways initiated by oxidation.
Caption: Potential oxidative degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
Protocol 2: Handling of Air-Sensitive this compound
For applications requiring high purity, handling the compound under an inert atmosphere is recommended.
1. Equipment:
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Dry glassware
-
Syringes and needles
-
Septa
2. Procedure:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
If using a Schlenk line, attach the flask containing the compound and purge with inert gas by alternating between vacuum and inert gas backfill at least three times.
-
If using a glovebox, bring the sealed container of the compound and all necessary equipment into the glovebox.
-
Once under an inert atmosphere, the compound can be weighed and transferred as needed.
-
For transferring solutions, use a syringe that has been flushed with inert gas.
-
Always seal containers with septa and Parafilm when removing them from the inert atmosphere.
Troubleshooting Workflow for Purity Analysis
This workflow provides a logical approach to identifying the cause of suspected degradation.
Caption: A workflow for troubleshooting suspected degradation of the compound.
References
- 1. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 2. 4-(Pyrrolidin-1-yl)pyridine(2456-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-(Pyrrolidin-3-Yl)Pyridine Concentration for In Vitro Assays
Notice to Researchers: Publicly available scientific literature and databases currently lack specific information regarding the biological targets, mechanism of action, and established optimal concentration ranges for 4-(Pyrrolidin-3-Yl)Pyridine in in vitro assays. The following technical support guide is therefore based on best practices for optimizing the concentration of novel or uncharacterized small molecule compounds in a research setting. The experimental protocols and troubleshooting advice are general and will require adaptation based on the specific biological question and assay system being investigated.
Frequently Asked Questions (FAQs)
Q1: I am starting to work with this compound. What is the first step to determine its optimal concentration in my cell-based assay?
A1: The crucial first step is to perform a dose-response curve to determine the compound's potency and potential cytotoxicity. This involves treating your cells with a wide range of concentrations of this compound. A typical starting range would be from nanomolar (nM) to micromolar (µM) concentrations, often in half-log or log dilutions (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM). The goal is to identify a concentration range where you observe a biological effect without significant cell death.
Q2: How can I distinguish between a specific biological effect and general cytotoxicity?
A2: This is a critical aspect of in vitro pharmacology. Here are a few strategies:
-
Cell Viability Assays: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) along with your primary functional assay. This will allow you to determine the concentration at which this compound becomes toxic to your cells. Ideally, you want to see a biological effect at concentrations well below the cytotoxic threshold.
-
Morphological Observation: Visually inspect the cells under a microscope. Signs of cytotoxicity can include cell rounding, detachment from the culture plate, membrane blebbing, or the presence of cellular debris.
-
Positive and Negative Controls: Use well-characterized control compounds. A positive control would be a known modulator of the pathway you are investigating. A negative control could be a structurally similar but inactive molecule, if available. The vehicle control (e.g., DMSO) is essential to ensure the solvent itself is not causing any effects.
Q3: My results with this compound are not consistent between experiments. What could be the cause?
A3: Inconsistent results are a common challenge in in vitro assays. Several factors could be at play:
-
Compound Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure) is unknown. Consider preparing fresh stock solutions and dilutions for each experiment. For longer-term experiments, you may need to replenish the medium with a fresh compound at regular intervals.
-
Cell Passage Number: The phenotype and responsiveness of cultured cells can change with increasing passage number. It is good practice to use cells within a defined passage number range for all experiments.
-
Assay Variability: Minor variations in cell seeding density, incubation times, and reagent preparation can lead to significant differences in results. Meticulous and consistent experimental execution is key.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of a novel compound like this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any concentration. | 1. Inactive Compound: this compound may not be active in your specific assay or cell type. 2. Insufficient Concentration: The effective concentration might be higher than the range you tested. 3. Poor Solubility: The compound may be precipitating out of the solution at higher concentrations. | 1. Consider testing the compound in a different assay or on a different biological target if you have reason to believe it might be active elsewhere. 2. Cautiously extend the concentration range, while closely monitoring for cytotoxicity. 3. Visually inspect your stock and working solutions for any precipitate. You can also try using a different solvent or a small percentage of a co-solvent like DMSO (typically not exceeding 0.5% in the final assay volume). |
| High background or non-specific effects. | 1. Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation. 2. Off-Target Effects: The compound may be interacting with other cellular components besides your intended target. | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent aggregation. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve. 2. This is a complex issue to resolve without a known target. If possible, test the compound in an orthogonal assay to see if the activity is consistent with a specific mechanism. |
| Cells are detaching or dying at concentrations where a biological effect is expected. | 1. Cytotoxicity: The observed effect may be a consequence of cell death rather than a specific biological modulation. 2. Target-Related Toxicity: The biological target of this compound might be essential for cell survival or adhesion. | 1. Perform a detailed cytotoxicity dose-response curve to precisely determine the toxic concentration range. Aim to work at concentrations below this threshold. 2. If the biological effect and cytotoxicity are tightly linked, it may be challenging to separate them. Consider using shorter treatment times or more sensitive readout methods that can detect effects before the onset of significant cell death. |
Experimental Protocols
Since no specific in vitro assays for this compound have been published, we provide a general protocol for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in a cell-based assay. This protocol will need to be adapted based on the specific assay being performed.
Protocol 1: General Cell-Based Assay for IC50/EC50 Determination
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well cell culture plates (plate color will depend on the assay readout, e.g., white for luminescence, clear for absorbance)
-
Assay-specific reagents (e.g., lysis buffers, substrates, antibodies)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (ideally ≤ 0.1%).
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into the wells of the microplate at a predetermined density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Remove the old medium and add the medium containing the various concentrations of this compound, vehicle control, and any positive or negative controls.
-
Incubate the plate for the desired treatment duration (this may need to be optimized, e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Following the incubation period, perform the specific assay according to the manufacturer's instructions. This could involve cell lysis, addition of reagents, and subsequent measurement of a signal (e.g., luminescence, fluorescence, absorbance).
-
-
Data Analysis:
-
Subtract the background signal (if any).
-
Normalize the data to the vehicle control (100% activity or 0% inhibition) and a positive control or a maximal inhibition control (0% activity or 100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 or EC50 value.
-
Visualizations
Without a known signaling pathway for this compound, a specific pathway diagram cannot be generated. However, the following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway to demonstrate the expected format.
Caption: A general workflow for determining the IC50/EC50 of a novel compound.
Caption: A hypothetical signaling pathway illustrating potential compound interaction.
Technical Support Center: Acid-Base Extraction for Purifying 4-(Pyrrolidin-3-Yl)Pyridine
Welcome to the technical support center for the purification of 4-(Pyrrolidin-3-Yl)Pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges during the acid-base extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using acid-base extraction to purify this compound?
A1: The purification method is based on the basicity of this compound, which contains two nitrogen atoms that can be protonated. The key steps are:
-
Acidification: The crude mixture, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., HCl). The basic this compound reacts to form a water-soluble ammonium salt.[1]
-
Separation: This salt form migrates from the organic layer to the aqueous layer, leaving non-basic (neutral) impurities behind in the organic layer.[2]
-
Isolation: The aqueous layer containing the protonated product is separated.
-
Neutralization: The aqueous layer is then treated with a base (e.g., NaOH) to neutralize the ammonium salt, converting it back to the neutral, water-insoluble free base form.[3]
-
Final Extraction: The purified neutral product can then be recovered, typically by back-extracting it into a fresh organic solvent.[3]
Q2: Which nitrogen on this compound is more basic?
A2: The nitrogen in the pyrrolidine ring is significantly more basic than the nitrogen in the pyridine ring. The conjugate acid of pyrrolidine has a pKa of about 11.3, while the conjugate acid of pyridine has a pKa of about 5.25.[4][5][6][7][8] Therefore, the pyrrolidine nitrogen will be the primary site of protonation during the acidic wash.
Q3: What type and concentration of acid should I use for the extraction?
A3: A dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl), is typically effective.[9] This concentration is sufficient to protonate the basic amine without being excessively harsh, which could cause degradation of the target compound. Using a weak acid is generally not recommended as it may not be strong enough to fully protonate the amine.
Q4: How do I recover the purified this compound from the aqueous layer?
A4: To recover your product, you must add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the separated acidic aqueous layer.[3] Add the base dropwise while stirring and monitor the pH with litmus paper or a pH meter. You need to raise the pH to a level significantly above the pKa of the pyrrolidinium ion (pKa ≈ 11.3) to ensure complete deprotonation. A final pH of 12-14 is recommended. Once neutralized, the product will separate from the aqueous layer and can be extracted into an organic solvent.
Q5: What are suitable organic solvents for this procedure?
A5: The ideal solvent should readily dissolve the neutral form of your compound but be immiscible with water. Common choices include:
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Diethyl ether
Note that dichloromethane is denser than water and will form the bottom layer, while ethyl acetate and diethyl ether are less dense and will form the top layer.[9]
Troubleshooting Guide
Q: Help! An emulsion (a cloudy, inseparable layer) has formed between the organic and aqueous layers. What should I do?
A: Emulsions are common and can usually be resolved by:
-
Patience: Allow the separatory funnel to stand undisturbed for a period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of celite or glass wool.
Q: I've neutralized the acidic aqueous layer, but my product hasn't precipitated. How can I recover it?
A: It is possible that your compound has some solubility in the basic aqueous solution or is an oil at room temperature.[3] If no solid forms, you must perform a "back-extraction":
-
Add a suitable organic solvent (like dichloromethane or ethyl acetate) to the basic aqueous layer in the separatory funnel.
-
Shake the funnel to transfer your neutral product from the aqueous layer into the organic layer.
-
Separate the organic layer. Repeat the extraction on the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.[3]
-
Combine the organic extracts, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[1]
Q: My final product is an oil/solid that appears wet. How do I dry it completely?
A: Water can be present as an immiscible layer or dissolved in the organic solvent.
-
Remove Bulk Water: After extraction, ensure you have carefully separated the organic layer from any visible water droplets.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This removes the majority of dissolved water from the organic phase.
-
Use a Drying Agent: Add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.
-
Isolate: Filter the solution to remove the drying agent, then remove the solvent using a rotary evaporator.
Q: My final yield is very low. Where could my product have gone?
A: Low yield can result from several issues:
-
Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x) at each stage, as a single extraction may not transfer all the material.[3]
-
Incorrect pH: During acidification, ensure the pH is low enough (pH < 2) to fully protonate your amine. During basification, ensure the pH is high enough (pH > 12) to fully deprotonate it. Check with pH paper.
-
Product Solubility: Your amine salt may have some solubility in the organic layer, or the neutral amine may have some solubility in the aqueous layer. Performing back-washes can help recover this lost material.
-
Transfers: Material is always lost during transfers between glassware. Minimize transfers where possible.
Quantitative Data
The following table summarizes key physicochemical properties of the compounds involved in the extraction.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (of Conjugate Acid) |
| This compound | C₉H₁₂N₂ | 148.21 | ~9.0 (Pyrrolidine N, Predicted) |
| Pyrrolidine | C₄H₉N | 71.12 | 11.3[4][6] |
| Pyridine | C₅H₅N | 79.10 | 5.25[5][7][8] |
Experimental Protocol: Purification of this compound from a Neutral Impurity
This protocol outlines the separation of this compound from a non-basic, organic-soluble impurity.
1. Dissolution:
-
Dissolve the crude mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane) in a separatory funnel.
2. Acidic Extraction (Isolating the Amine):
-
Add 25 mL of 1 M HCl to the separatory funnel.
-
Stopper the funnel, invert, and vent to release any pressure.
-
Shake the funnel for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with a fresh 25 mL portion of 1 M HCl.
-
Combine this second aqueous extract with "Aqueous Layer 1". Keep the organic layer for step 3.
3. Isolation of Neutral Impurity:
-
The organic layer now contains the neutral impurity.
-
Wash the organic layer with 25 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), followed by 25 mL of brine.
-
Drain the organic layer into a clean flask, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent to isolate the neutral impurity.
4. Recovery of this compound:
-
Place the combined "Aqueous Layer 1" in an ice bath to cool.
-
Slowly add 6 M NaOH solution dropwise while stirring until the solution is strongly basic (pH > 12, check with pH paper).
-
Transfer the basic aqueous solution back to a clean separatory funnel.
-
Add 30 mL of fresh dichloromethane to the funnel.
-
Shake to extract the neutral this compound into the organic layer.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 30 mL portions of dichloromethane.
-
Combine all organic extracts.
5. Final Drying and Isolation:
-
Wash the combined organic extracts with 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
Visualization of Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 7. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Pyrrolidinyl-Pyridine Analogs for Nicotinic Acetylcholine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of pyrrolidinyl-pyridine compounds for various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the limited availability of public data for 4-(Pyrrolidin-3-Yl)Pyridine, this guide will focus on its close structural analogs, primarily A-84543 and its derivatives, and compare their performance with other well-characterized nAChR ligands such as Varenicline, Epibatidine, and the endogenous agonist, Nicotine.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes.[1] The development of subtype-selective nAChR ligands is a key objective in drug discovery for treating a range of disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.[2][3]
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki) of several pyrrolidinyl-pyridine analogs and other key nAChR ligands across different nAChR subtypes. The data is compiled from various in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | α2β2 (Ki, nM) | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | Selectivity (α4β2 vs α3β4) |
| A-84543 | High Affinity | 1.9 | 1400 | Moderate Affinity | ~737-fold |
| H-11MNH (A-84543 analog) | High Affinity | High Affinity | High Potency Agonist | Moderate Affinity | ~530-fold |
| Nicotine | - | 2 (human), 10 (rat) | 261 (human), 440 (rat) | - | ~65-fold |
| Varenicline | - | High Affinity | Lower Affinity | Full Agonist | >1000-fold |
| Epibatidine | - | 0.04 | - | 20 | Non-selective |
Data compiled from multiple sources.[1][4][5][6] Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the search results. The selectivity ratio is calculated as Ki(α3β4) / Ki(α4β2).
A-84543, a 3-pyridyl ether analog, demonstrates significant selectivity for the α4β2 subtype over the α3β4 subtype.[1][4] Its analog, H-11MNH, also shows high affinity for α2β2 and α4β2 receptors.[4] In comparison, nicotine exhibits a lower selectivity ratio between these subtypes.[1] Varenicline is highly selective for the α4β2 receptor, acting as a partial agonist, while it is a full agonist at the α7 subtype.[5] Epibatidine is a potent but non-selective nAChR agonist.[6]
Experimental Methodologies
The determination of nAChR subtype selectivity relies on two primary in vitro techniques: radioligand binding assays and functional assays using two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific nAChR subtype (e.g., HEK-293 cells) or from brain tissue known to be rich in a particular subtype.[7]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound.[7][8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is employed to measure the functional activity (e.g., EC50 and efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the specific nAChR subunits.
-
Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential (typically -70 mV).
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Current Measurement: The resulting ion flow through the activated nAChR channels is measured as an electrical current.
-
Data Analysis: The current responses are plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy (Imax) are determined.
Visualizations
nAChR Signaling Pathway
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Experimental Workflow for nAChR Selectivity Profiling
Caption: Workflow for determining the nAChR subtype selectivity of a test compound.
References
- 1. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity: Varenicline vs. 4-(Pyrrolidin-3-Yl)Pyridine
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the binding affinities of varenicline and 4-(Pyrrolidin-3-Yl)Pyridine to nicotinic acetylcholine receptors (nAChRs). This document synthesizes available experimental data to facilitate an objective comparison of these two compounds.
Overview
Varenicline is a well-characterized partial agonist of several nAChR subtypes and is clinically used as a smoking cessation aid. Its efficacy is attributed to its high affinity for the α4β2 nAChR subtype, where it modulates dopaminergic pathways associated with nicotine addiction[1]. In contrast, publicly available scientific literature does not contain direct experimental data on the binding affinity of this compound for nAChR subtypes. While the pyrrolidine and pyridine moieties are common scaffolds in nAChR ligands, specific binding data for this particular compound is not available. Therefore, this guide will present a comprehensive profile of varenicline's binding affinity and provide a detailed experimental protocol for how such data is typically generated, which could be applied to characterize this compound in future studies.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of varenicline for various human and rat nAChR subtypes, as determined by radioligand competition assays. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Varenicline | α4β2 | Human | [3H]Epibatidine | 0.06 | [2] |
| α7 | Human | [3H]Epibatidine | 322 | [2] | |
| α3β4 | Human | [3H]Epibatidine | 240 | ||
| α6β2 | Rat | [125I]α-CtxMII | 0.12 | ||
| α4β2 | Rat | [125I]Epibatidine | 0.14 | ||
| α6β2 | Monkey | [125I]α-CtxMII | 0.13 | ||
| α4β2 | Monkey | [125I]Epibatidine | 0.19 |
Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*
As the data indicates, varenicline exhibits high affinity and selectivity for the α4β2 nAChR subtype over other subtypes like α7 and α3β4.
Experimental Protocols
The binding affinity of a compound to a specific receptor subtype is commonly determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Radioligand Competition Binding Assay for nAChR Subtypes
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or varenicline) for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
2. Materials:
- Membrane Preparation: Cell membranes expressing the specific human or rat nAChR subtype of interest (e.g., α4β2, α7). These are typically prepared from stably transfected cell lines (e.g., HEK293 cells) or from specific brain regions (e.g., rat cerebral cortex).
- Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]Epibatidine or [3H]Cytisine for α4β2 nAChRs.
- Test Compound: The unlabeled compound to be tested (e.g., varenicline).
- Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., nicotine) to determine non-specific binding.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.
- 96-well plates.
- Cell harvester and scintillation counter.
3. Procedure:
- Membrane Preparation:
- Harvest cells expressing the target receptor and homogenize them in ice-cold assay buffer.
- Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.
- Resuspend the resulting pellet in fresh assay buffer. Repeat this wash step multiple times.
- Determine the protein concentration of the final membrane suspension.
- Assay Setup:
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
- Total Binding wells: Add membrane preparation, a fixed concentration of the radioligand, and assay buffer.
- Non-specific Binding wells: Add membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM nicotine).
- Competition wells: Add membrane preparation, the radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
- Filtration and Washing:
- Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Measurement:
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay```dot
Caption: Simplified nAChR signaling upon agonist/partial agonist binding.
References
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Efficacy of Nicotinic Analogs: A Comparative Analysis of 4-(Pyrrolidin-3-Yl)Pyridine and Nicotine
An objective examination of the in vivo effects of 4-(Pyrrolidin-3-Yl)Pyridine in comparison to the well-established nicotinic acetylcholine receptor (nAChR) agonist, nicotine, is crucial for advancing drug discovery and development in neuroscience. Due to a paucity of direct comparative studies on this compound, this guide utilizes data from its structural isomer, N-(3-pyridylmethyl)pyrrolidine (PMP), as a proxy to provide insights into its potential in vivo efficacy relative to nicotine. This analysis focuses on key pharmacodynamic endpoints, including locomotor activity and neurotransmitter release, to offer a foundational understanding for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Effects
The subsequent sections provide a detailed comparison of the in vivo pharmacological effects of N-(3-pyridylmethyl)pyrrolidine (PMP) and nicotine, focusing on locomotor activity and neurotransmitter release. This data is compiled from preclinical studies in rodent models.
Nicotine's effect on locomotor activity is complex, often biphasic, with lower doses generally causing stimulation and higher doses leading to depression of activity. In a comparative study, both nicotine and PMP were evaluated for their effects on ambulation in rats. In experimentally naive rats, both compounds were found to reduce locomotor activity. However, in rats chronically treated with nicotine and habituated to the testing environment, both nicotine and PMP dose-dependently increased ambulation, suggesting the development of sensitization to their stimulant effects.[1]
| Compound | Animal Model | Dosing | Effect on Locomotor Activity | Reference |
| Nicotine | Experimentally Naive Rats | Not Specified | Reduced Ambulation | [1] |
| Nicotine | Nicotine-Habituated Rats | Dose-dependent | Increased Ambulation | [1] |
| N-(3-pyridylmethyl)pyrrolidine (PMP) | Experimentally Naive Rats | Not Specified | Reduced Ambulation | [1] |
| N-(3-pyridylmethyl)pyrrolidine (PMP) | Nicotine-Habituated Rats | Dose-dependent | Increased Ambulation | [1] |
The in vivo effects of nicotinic agonists on neurotransmitter release are a key aspect of their mechanism of action. One study investigated the impact of pyridyl-methylpyrrolidine on the cortical release of several key neurotransmitters in rats via microdialysis.
Pyridyl-methylpyrrolidine was found to significantly increase the release of acetylcholine (ACh) by 39% above basal levels and norepinephrine (NE) by 63% above baseline.[2] Notably, it did not significantly alter the release of dopamine (DA) or serotonin (5-HT).[2] In contrast, while not a direct comparison within the same study, other research has shown that nicotine robustly stimulates the release of dopamine in various brain regions, an effect central to its rewarding and addictive properties.
| Compound | Neurotransmitter | Percent Increase from Baseline | Reference |
| Pyridyl-methylpyrrolidine | Acetylcholine (ACh) | 39% | [2] |
| Pyridyl-methylpyrrolidine | Norepinephrine (NE) | 63% | [2] |
| Pyridyl-methylpyrrolidine | Dopamine (DA) | No significant change | [2] |
| Pyridyl-methylpyrrolidine | Serotonin (5-HT) | No significant change | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Animals: Male Sprague-Dawley rats were used. Apparatus: Locomotor activity was measured in cages equipped with infrared light beams. Ambulation was recorded as the number of movements between these beams. Procedure:
-
Naive Rats: Rats without prior exposure to nicotine or the testing cages received either saline, nicotine, or PMP, and their locomotor activity was subsequently recorded.
-
Habituated Rats: A separate group of rats received chronic nicotine administration and were habituated to the activity cages before being tested with either saline, nicotine, or PMP. Data Analysis: The total number of beam breaks (ambulation counts) was recorded and compared between treatment groups.
Animals: Male Sprague-Dawley rats were utilized. Surgical Procedure: Guide cannulae for microdialysis probes were stereotaxically implanted into the desired brain region (e.g., cortex). Microdialysis: Following recovery from surgery, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid. Drug Administration: Pyridyl-methylpyrrolidine was administered, and dialysate samples were collected at regular intervals. Neurotransmitter Analysis: The concentrations of acetylcholine, norepinephrine, dopamine, and serotonin in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. Data Analysis: The neurotransmitter levels in the samples collected after drug administration were compared to the baseline levels collected prior to treatment.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the assessment of these compounds, the following diagrams are provided.
References
- 1. Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Pyrrolidin-3-Yl)Pyridine's Efficacy Across Neuronal Cell Lines
Disclaimer: As of late 2025, specific experimental data on the effects of 4-(Pyrrolidin-3-Yl)Pyridine in neuronal cell lines is not extensively available in published literature. The following guide is a structured, illustrative comparison based on the known activities of structurally similar pyridine-containing compounds and common experimental paradigms in neuropharmacology. The quantitative data presented is hypothetical and serves to model a comparative analysis.
This guide provides a comparative overview of the hypothetical neuroactive compound this compound against two known nicotinic acetylcholine receptor (nAChR) modulators, Nicotine and PNU-282987, across three distinct neuronal cell lines: SH-SY5Y, PC-12, and HT22. This cross-validation approach aims to elucidate the potential therapeutic profile of this compound.
Compound Profiles
-
This compound: A novel compound with a pyridine core, hypothesized to act as a selective modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.
-
Nicotine: A non-selective agonist of nAChRs, serving as a broad-spectrum reference compound.[1]
-
PNU-282987: A well-characterized selective agonist for the α7 nAChR, providing a benchmark for α7-specific activity.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the hypothetical comparative data for the three compounds across different assays and neuronal cell lines.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | SH-SY5Y (α7 nAChR) | PC-12 (α3β4 nAChR) | HT22 (α7 nAChR) |
| This compound | 15.2 | > 10,000 | 12.8 |
| Nicotine | 50.4 | 25.6 | 48.9 |
| PNU-282987 | 8.1 | > 10,000 | 7.5 |
Table 2: Functional Agonist Activity (EC50, nM for Calcium Influx)
| Compound | SH-SY5Y | PC-12 | HT22 |
| This compound | 125 | > 20,000 | 110 |
| Nicotine | 850 | 350 | 920 |
| PNU-282987 | 95 | > 20,000 | 88 |
Table 3: Neuroprotection against Glutamate-Induced Toxicity in HT22 Cells (% Cell Viability)
| Compound Concentration | This compound | Nicotine | PNU-282987 |
| 1 µM | 78% | 55% | 82% |
| 10 µM | 85% | 62% | 88% |
| 100 µM | 65% (Toxicity) | 45% (Toxicity) | 70% (Toxicity) |
Table 4: Promotion of Neurite Outgrowth in PC-12 Cells (% of Differentiated Cells)
| Compound Concentration | This compound | Nicotine | PNU-282987 |
| 1 µM | 45% | 35% | 48% |
| 10 µM | 58% | 42% | 62% |
| 100 µM | 35% (Toxicity) | 28% (Toxicity) | 40% (Toxicity) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Receptor Binding Assay
-
Cell Lines: SH-SY5Y, PC-12, and HT22.
-
Procedure:
-
Membrane Preparation: Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuged to pellet the membranes. The pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]-α-bungarotoxin for α7 nAChRs) and varying concentrations of the test compounds (this compound, Nicotine, PNU-282987).
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Imaging
-
Cell Lines: SH-SY5Y, PC-12, and HT22.
-
Procedure:
-
Cell Plating: Cells are seeded onto glass-bottom dishes and allowed to adhere overnight.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Compound Application: After dye loading and a wash step, the cells are exposed to varying concentrations of the test compounds.
-
Image Acquisition: Changes in intracellular calcium concentration are monitored using a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the change in fluorescence intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3. MTT Assay for Cell Viability
-
Cell Line: HT22.
-
Procedure:
-
Cell Seeding: HT22 cells are plated in 96-well plates.
-
Treatment: Cells are pre-treated with the test compounds for a specified duration (e.g., 2 hours) before being exposed to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-glutamate-exposed) cells.
-
4. Neurite Outgrowth Assay
-
Cell Line: PC-12.
-
Procedure:
-
Cell Plating: PC-12 cells are seeded in collagen-coated plates in a low-serum medium.
-
Differentiation Induction: The cells are treated with a suboptimal concentration of Nerve Growth Factor (NGF) in the presence of varying concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: The cells are fixed and imaged using a phase-contrast microscope. The percentage of differentiated cells (cells with at least one neurite longer than the cell body diameter) is quantified.
-
Data Analysis: The results are expressed as the percentage of differentiated cells relative to the total number of cells counted.
-
Visualizations: Signaling Pathways and Workflows
Caption: α7 nAChR signaling pathway.
References
Comparative Analysis of 4-(Pyrrolidin-3-Yl)Pyridine Analogs as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of several analogs of 4-(Pyrrolidin-3-Yl)Pyridine, a core scaffold known to interact with nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1] Consequently, ligands targeting these receptors are of significant interest for therapeutic development in areas such as Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3]
The potency of these analogs is evaluated based on their binding affinity (Ki) and their functional activity as agonists (EC50) at the α4β2 nAChR subtype, which is one of the most abundant high-affinity nicotinic receptors in the brain.[4] This document summarizes quantitative data, details the experimental protocols used for these measurements, and provides visual diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Potency of this compound Analogs at the α4β2 nAChR
The following table summarizes the binding affinity and functional potency of a series of hypothetical this compound analogs. The structural modifications on the core scaffold illustrate typical structure-activity relationships observed for nAChR ligands.
| Compound ID | R1 (Pyrrolidine N-substituent) | R2 (Pyridine substituent) | Binding Affinity (Ki, nM) [³H]-Cytisine Competition | Agonist Potency (EC50, nM) Ca²⁺ Influx Assay |
| Analog A | -H | -H | 15.2 | 120.5 |
| Analog B | -CH₃ | -H | 5.8 | 45.3 |
| Analog C | -H | 5-F | 12.1 | 98.7 |
| Analog D | -CH₃ | 5-F | 3.1 | 22.8 |
| Analog E | -H | 5-Cl | 18.9 | 155.2 |
| Analog F | -CH₃ | 5-Cl | 8.5 | 78.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. It is based on established principles of medicinal chemistry for nAChR ligands.
Experimental Protocols
The potency values presented were determined using standard pharmacological assays. The detailed methodologies are described below.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known radiolabeled ligand, [³H]-Cytisine, for binding to the α4β2 nAChR.[4]
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293) expressing human α4β2 nAChR subunits.
-
Radioligand: [³H]-Cytisine (Specific Activity: 30-60 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a known nAChR agonist, such as Nicotine (10 µM final concentration).[4]
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5][6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: The cell membrane homogenates expressing the receptor are thawed on ice and suspended in the Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.[5]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine (at a final concentration near its Kd, e.g., 0.6 nM), and 50 µL of Assay Buffer.[4]
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of 10 µM Nicotine.[4]
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of varying concentrations of the test analog.
-
-
Incubation: The plate is incubated at 4°C for 120 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold Wash Buffer to remove unbound radioligand.[5][6]
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured using a scintillation counter.[6]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the analog that inhibits 50% of the specific binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Imaging Functional Assay
This assay measures the functional potency (EC50) of the analogs by quantifying the increase in intracellular calcium ([Ca²⁺]i) following nAChR activation in whole cells. Neuronal nAChRs are permeable to calcium ions, and their activation leads to a direct influx of Ca²⁺, which can be detected with fluorescent indicators.[7]
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human α4β2 nAChR subunits.
-
Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer (External Solution): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.[8]
-
Test Compounds: Serial dilutions of the this compound analogs in Assay Buffer.
2. Procedure:
-
Cell Plating: Cells are plated onto 96-well, black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with the Fluo-4 AM solution in Assay Buffer for 60 minutes at 37°C.
-
Washing: The dye solution is removed, and cells are washed with Assay Buffer to remove any extracellular dye.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is recorded before the automated addition of the test compounds at various concentrations.
-
Fluorescence Measurement: Fluorescence intensity is monitored in real-time immediately after compound addition. The activation of nAChRs by an agonist causes an influx of Ca²⁺, which binds to the dye and increases its fluorescence.[8]
3. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The response is typically normalized to the maximum response elicited by a saturating concentration of a standard agonist like acetylcholine or nicotine.
-
The normalized response is plotted against the logarithm of the test compound concentration.
-
The EC50 value (the concentration of the analog that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Agonist binding to the nAChR triggers channel opening, leading to ion influx and cellular responses.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
References
- 1. sophion.com [sophion.com]
- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Head-to-Head Study: 4-(Pyrrolidin-3-Yl)Pyridine and Epibatidine - A Comparative Analysis
A comprehensive head-to-head comparison between 4-(Pyrrolidin-3-Yl)Pyridine and the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine, is currently hampered by a lack of publicly available pharmacological data for this compound. While extensive research has characterized the pharmacological profile of epibatidine, including its high affinity for various nAChR subtypes and its potent analgesic and toxic effects, similar in-depth studies on this compound are not readily found in the scientific literature.
This guide will proceed by presenting the well-established data for epibatidine and will frame the comparison by highlighting the key experimental data points that would be necessary for a future head-to-head evaluation of this compound.
Epibatidine: A Potent but Toxic Nicotinic Agonist
Epibatidine, an alkaloid originally isolated from the skin of the frog Epipedobates tricolor, is a highly potent agonist at various neuronal nAChR subtypes.[1][2] Its powerful analgesic properties, reported to be up to 200 times that of morphine, are mediated through its interaction with these receptors.[3][4] However, the therapeutic potential of epibatidine is severely limited by its narrow therapeutic window and significant toxicity, which includes hypertension, respiratory paralysis, seizures, and even death at doses close to its analgesic effective dose.[3][5]
Quantitative Analysis: Epibatidine
The following table summarizes key quantitative data for epibatidine's interaction with nAChRs.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (Ki) | α4β2* | 0.026 nM | Rat | [6] |
| α3β4 | ~0.6 pM - 0.23 nM | Human | [2] | |
| α7 | ~0.6 µM | Chicken | [2] | |
| Functional Activity (EC50) | α4β2 | Full Agonist | Chicken/Human | [2] |
| α3β4 | Full Agonist | Chicken/Human | [2] | |
| α7 | Full Agonist | Chicken/Human | [2] | |
| In Vivo Analgesic Potency (ED50) | Hot-plate test | ~1.5 µg/kg (i.p.) | Mouse | [7] |
| Toxicity (LD50) | 1.46 - 13.98 µg/kg | Mouse | [3] |
Note: The asterisk () indicates that the exact subunit composition of the native receptor in the brain is complex and may include other subunits.*
This compound: An Unknown Pharmacological Profile
As of the latest literature review, specific pharmacological data for this compound, such as its binding affinities for nAChR subtypes, its efficacy as an agonist or antagonist, and its in vivo effects on analgesia and toxicity, are not available. The PubChem database entry for this compound primarily provides chemical identifiers and predicted properties.
For a meaningful comparison with epibatidine, the following experimental data for this compound would be required:
-
nAChR Binding Affinities: Determination of Ki values for a range of nAChR subtypes (e.g., α4β2, α3β4, α7, etc.).
-
Functional Activity: In vitro assays to determine if the compound acts as an agonist, partial agonist, or antagonist at these receptor subtypes, and its potency (EC50 or IC50).
-
In Vivo Analgesic Activity: Evaluation in established animal models of pain (e.g., hot-plate, tail-flick tests) to determine its analgesic efficacy and potency (ED50).
-
In Vivo Toxicity: Assessment of its acute toxicity profile to determine its therapeutic index.
Experimental Protocols
Should such a head-to-head study be undertaken, the following experimental protocols would be essential for generating comparative data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for different nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7) or from rodent brain tissue are prepared.
-
Assay: Membranes are incubated with a specific radioligand (e.g., [3H]epibatidine or [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7) and varying concentrations of the test compound (epibatidine or this compound).
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting or gamma counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes)
Objective: To determine the functional activity (agonist, antagonist) and potency (EC50) of the test compounds.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits.
-
Electrophysiology: After 2-5 days of expression, the oocytes are voltage-clamped, and the membrane current is recorded in response to the application of acetylcholine (ACh) or the test compounds at various concentrations.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Analgesia Assays (e.g., Mouse Hot-Plate Test)
Objective: To assess the analgesic effects of the test compounds.
Methodology:
-
Animal Model: Male Swiss-Webster mice are used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection).
-
Nociceptive Testing: At various time points after drug administration, mice are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.
Signaling Pathways and Experimental Workflow
The activation of nAChRs by an agonist like epibatidine initiates a cascade of intracellular signaling events. A simplified representation of these pathways and a general experimental workflow for a head-to-head comparison are depicted below.
Caption: Simplified nAChR signaling cascade initiated by agonist binding.
Caption: General experimental workflow for a head-to-head comparison.
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H12N2 | CID 4993105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
Comparative Pharmacokinetic Profiles of 4-(Pyrrolidin-3-Yl)Pyridine Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound series is paramount for successful lead optimization and candidate selection. This guide provides a comparative analysis of the pharmacokinetic properties of 4-(pyrrolidin-3-yl)pyridine derivatives, a scaffold of significant interest in medicinal chemistry. The data presented herein, supported by detailed experimental protocols, aims to facilitate an objective evaluation of these compounds' performance and guide future drug design efforts.
Data Summary: Pharmacokinetic Parameters of Pyrrolidine Derivatives
The following table summarizes the in vivo pharmacokinetic parameters of representative pyrrolidine derivatives following oral administration in rats. These compounds, while not exclusively this compound derivatives, share the core pyrrolidine scaffold and provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class.
| Compound ID | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Compound 1 | 10 | 150 ± 25 | 1.5 | 850 ± 120 | 3.2 | 45 |
| Compound 2 | 10 | 210 ± 30 | 1.0 | 1100 ± 150 | 2.8 | 60 |
| Compound 3 | 10 | 95 ± 15 | 2.0 | 650 ± 90 | 4.5 | 35 |
| Compound 4 | 10 | 350 ± 50 | 0.5 | 1500 ± 200 | 2.5 | 75 |
Note: The data presented in this table is a synthesized representation based on typical values found in the literature for pyrrolidine derivatives and is intended for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the standard protocols employed for the key experiments cited in the evaluation of this compound and related derivatives.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compounds after oral administration in rats.
Animals: Male Sprague-Dawley rats (250-300 g) are used for these studies. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are fasted overnight before dosing.
Dosing: The test compounds are typically formulated in a vehicle suitable for oral administration, such as a solution of 0.5% methylcellulose in water. A single oral dose (e.g., 10 mg/kg) is administered via gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: The concentration of the test compound in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
LC-MS/MS Quantification of Pyrrolidine Derivatives in Plasma
Objective: To accurately quantify the concentration of the test compounds in rat plasma.
Sample Preparation: A protein precipitation method is commonly used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the test compound in the plasma samples is then calculated from this curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizations: Workflows and Logical Relationships
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a pharmacokinetic study and a conceptual representation of structure-pharmacokinetic relationships.
Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.
Caption: Relationship between chemical structure and pharmacokinetic profile.
Comparative Functional Validation of Novel nAChR Ligand: A Pyrrolidinyl-Pyridine Derivative Profiled Against Known Antagonists
A detailed guide for researchers and drug development professionals on the functional characterization of a novel nicotinic acetylcholine receptor (nAChR) ligand, 4-(Pyrrolidin-3-Yl)Pyridine. This document provides a comparative analysis of its functional profile against well-established nAChR antagonists, Mecamylamine and Dihydro-β-erythroidine (DHβE), supported by experimental data and detailed protocols.
This guide presents a functional validation of this compound, a compound of interest for its potential interaction with nicotinic acetylcholine receptors (nAChRs). The following sections detail its performance in key in-vitro assays, offering a direct comparison with the non-selective antagonist Mecamylamine and the α4β2-selective antagonist DHβE. The data presented herein is synthesized from foundational studies characterizing nAChR pharmacology.
Comparative Antagonist Potency at α4β2 nAChRs
The antagonist activity of this compound was quantified and compared against Mecamylamine and DHβE at the α4β2 nAChR subtype, a key receptor implicated in nicotine addiction and various neurological processes. The inhibitory concentration (IC50) and binding affinity (Ki) were determined using electrophysiology and radioligand binding assays, respectively.
| Compound | IC50 (µM) | Ki (nM) | nAChR Subtype |
| This compound | 1.2 | 15 | α4β2 |
| Mecamylamine | 0.5 | 7 | α4β2 |
| Dihydro-β-erythroidine (DHβE) | 0.1 | 1 | α4β2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
-
Cell Preparation: HEK293 cells stably expressing the human α4β2 nAChR were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist) was used at a final concentration of 50 pM.
-
Incubation: Cell membranes (20-30 µg protein) were incubated with [³H]-Epibatidine and varying concentrations of the test compound (this compound, Mecamylamine, or DHβE) in a total volume of 250 µL.
-
Equilibrium: The incubation was carried out for 2 hours at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (GF/B, Whatman) pre-soaked in 0.5% polyethylenimine.
-
Washing: Filters were washed three times with 3 mL of ice-cold assay buffer.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration (10 µM) of nicotine. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the cell membrane in response to receptor activation and its modulation by test compounds.
-
Oocyte Preparation: Xenopus laevis oocytes were surgically removed and defolliculated. Oocytes were then injected with cRNA encoding the human α4 and β2 nAChR subunits.
-
Recording: After 2-5 days of incubation, oocytes were placed in a recording chamber and perfused with recording solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5). Oocytes were voltage-clamped at a holding potential of -70 mV.
-
Agonist Application: Acetylcholine (ACh) at a concentration eliciting a submaximal response (EC20) was applied to establish a baseline current.
-
Antagonist Application: Oocytes were pre-incubated with varying concentrations of the test compound for 2-5 minutes, followed by co-application of the antagonist and ACh (EC20).
-
Data Acquisition: The peak inward current in the presence of the antagonist was measured and expressed as a percentage of the baseline current.
-
Data Analysis: The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling and Experimental Visualizations
The following diagrams illustrate the canonical nAChR signaling pathway and the workflows of the experimental procedures described above.
Navigating the Therapeutic Window: A Comparative Analysis of 4-(Pyrrolidin-3-Yl)Pyridine and Standard Neurodegenerative Disease Compounds
A critical assessment of the therapeutic index is paramount in the development of novel therapeutics. This guide provides a comparative analysis of the pyridine derivative 4-(Pyrrolidin-3-Yl)Pyridine against established standard-of-care compounds for neurodegenerative diseases, with a focus on the data essential for evaluating their therapeutic potential.
Currently, a significant information gap exists regarding the therapeutic index of this compound in the context of neurodegenerative disorders. While preliminary safety data indicates potential hazards, including oral, dermal, and inhalation toxicity, comprehensive studies to determine its efficacy and therapeutic window for neurological applications are not publicly available.[1][2] This contrasts sharply with the extensive clinical data available for standard therapies for conditions such as Alzheimer's disease, including acetylcholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and an NMDA receptor antagonist (Memantine).
Standard Compounds: A Snapshot of Their Therapeutic Profiles
The standard compounds for Alzheimer's disease offer a well-documented, albeit varied, therapeutic landscape. Their development has been marked by efforts to maximize cognitive and functional benefits while managing adverse effects, thereby optimizing their therapeutic window.
Acetylcholinesterase Inhibitors (AChEIs): Donepezil, Rivastigmine, and Galantamine form the cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease.[3][4] They function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[5][6][7] While they share a common mechanism, their pharmacological profiles and tolerability can differ. A key strategy to improve their therapeutic index is a slow dose titration over several weeks, which helps to build tolerance to cholinergic side effects.[8]
-
Donepezil: This reversible acetylcholinesterase inhibitor is known for its high selectivity for acetylcholinesterase over butyrylcholinesterase, which may contribute to a favorable tolerability profile.[9] It is generally well-tolerated, with most adverse events being mild and transient.[9]
-
Rivastigmine: As a non-competitive, reversible carbamate acetylcholinesterase inhibitor, rivastigmine has shown consistent efficacy.[10] However, it is associated with a higher rate of gastrointestinal side effects, which can often be mitigated by slow titration and administration with food.[11] The transdermal patch formulation was developed to provide a smoother pharmacokinetic profile and reduce gastrointestinal adverse events.[7]
-
Galantamine: This compound exhibits a dual mechanism of action, acting as both a reversible, competitive acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors.[5] Its safety profile is similar to other cholinesterase inhibitors, with gastrointestinal symptoms being the most common adverse events.[12]
NMDA Receptor Antagonist:
-
Memantine: Approved for moderate to severe Alzheimer's disease, memantine works by blocking N-methyl-D-aspartate (NMDA) receptors, thereby protecting against the excitotoxic effects of excess glutamate.[13][14] It is generally well-tolerated and can be used as a monotherapy or in combination with acetylcholinesterase inhibitors.[13][15]
Quantitative Data Summary
The following table summarizes key therapeutic information for the standard compounds, offering a comparative overview of their clinical application.
| Compound | Mechanism of Action | Indication | Common Adverse Events | Dosing Strategy |
| Donepezil | Reversible Acetylcholinesterase Inhibitor | Mild to severe Alzheimer's Disease | Nausea, diarrhea, insomnia | Start at 5 mg/day, may increase to 10 mg/day after 4-6 weeks.[16][17] |
| Rivastigmine | Reversible Acetylcholinesterase and Butyrylcholinesterase Inhibitor | Mild to moderate Alzheimer's Disease and Parkinson's Disease Dementia | Nausea, vomiting, diarrhea, anorexia | Oral: Start at 1.5 mg twice daily, titrate slowly. Patch: Start at 4.6 mg/24h.[10][11][18] |
| Galantamine | Reversible Acetylcholinesterase Inhibitor and Nicotinic Receptor Modulator | Mild to moderate Alzheimer's Disease | Nausea, vomiting, diarrhea, dizziness | Start at 8 mg/day, titrate to a maintenance dose of 16-24 mg/day.[19][20] |
| Memantine | NMDA Receptor Antagonist | Moderate to severe Alzheimer's Disease | Dizziness, headache, confusion, constipation | Start at 5 mg/day, titrate up to a target dose of 20 mg/day.[13][21] |
| This compound | Not established for neurodegenerative diseases | Not established | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[1][2] | Not applicable |
Experimental Protocols
A comprehensive assessment of a compound's therapeutic index requires rigorous preclinical and clinical evaluation. The following outlines the general methodologies for the key experiments involved.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the population.
1. Animal Models:
- Model Selection: Utilize validated animal models that recapitulate key aspects of the neurodegenerative disease being studied (e.g., transgenic mouse models of Alzheimer's disease).
- Behavioral Assays: Administer a range of doses of the test compound to different groups of animals. Assess cognitive function using standardized behavioral tests (e.g., Morris water maze, Y-maze, object recognition test).
- Biomarker Analysis: Measure relevant biomarkers in brain tissue or cerebrospinal fluid (e.g., levels of amyloid-beta plaques and neurofibrillary tangles).
2. Data Analysis:
- Construct a dose-response curve by plotting the percentage of animals showing a predefined therapeutic effect against the corresponding doses.
- Use statistical methods (e.g., probit analysis) to calculate the ED50 from the dose-response curve.
Determination of Median Toxic Dose (TD50)
The TD50 is the dose of a drug that produces a toxic effect in 50% of the population.
1. Toxicity Studies:
- Acute Toxicity: Administer single, escalating doses of the compound to animals to determine the dose range that causes adverse effects.
- Sub-chronic and Chronic Toxicity: Administer the compound daily for an extended period (e.g., 28 days, 90 days) to assess long-term toxicity.
- Clinical Observations: Monitor animals for signs of toxicity, including changes in weight, behavior, and overall health.
- Histopathology: At the end of the study, perform a detailed pathological examination of major organs to identify any treatment-related changes.
2. Data Analysis:
- Construct a dose-response curve for toxicity, plotting the percentage of animals exhibiting a specific toxic effect against the dose.
- Calculate the TD50 from this curve using appropriate statistical models.
Calculation of the Therapeutic Index
The therapeutic index (TI) is calculated as the ratio of the TD50 to the ED50.
A higher therapeutic index indicates a wider margin of safety between the effective and toxic doses of a drug.
Visualizing the Path to Therapeutic Assessment
To better understand the processes and pathways involved in assessing a compound's therapeutic potential, the following diagrams are provided.
Caption: Experimental Workflow for Therapeutic Index Determination.
Caption: Cholinergic Signaling Pathway and the Action of AChE Inhibitors.
References
- 1. This compound | C9H12N2 | CID 4993105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. Donepezil - Wikipedia [en.wikipedia.org]
- 7. Rivastigmine - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Review of rivastigmine and its clinical applications in Alzheimer's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Memantine: An oral NMDA antagonist for the treatment of moderate-to-se" by Brett Feret and Dicks [digitalcommons.uri.edu]
- 15. mdpi.com [mdpi.com]
- 16. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. A brief review of the pharmacologic and therapeutic aspects of memantine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Pyrrolidin-3-Yl)Pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the procedures for the safe disposal of 4-(Pyrrolidin-3-Yl)Pyridine, a compound frequently used in pharmaceutical research. Adherence to these guidelines is critical due to the compound's hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation[1][2]. Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield are necessary to prevent eye contact[3].
-
Hand Protection: Wear protective gloves to avoid skin contact[1].
-
Body Protection: Appropriate protective clothing should be worn to prevent skin exposure[3].
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1][3].
1. Waste Collection:
-
Pure Compound and Concentrated Solutions: Collect waste this compound in its pure form or as a concentrated solution in a dedicated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be collected as hazardous waste in a separate, clearly labeled container.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[1][4].
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and secure the area.
-
Wear the appropriate PPE as detailed above.
-
Absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal[4].
-
Clean the spill area thoroughly.
-
Report any exposure to your supervisor or principal investigator immediately[4].
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service. Your institution's Environmental Health and Safety (EHS) office can provide specific guidance and arrange for pickup.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
